6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGXZXAPJTRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718292 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-53-0 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical guide provides a comprehensive overview of the synthetic pathways for 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, a key intermediate in medicinal chemistry and drug development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[1][4] The presence of the chlorine atom at the 6-position and the carboxylic acid at the 3-position provides two reactive sites for further chemical modifications.[1][5]
General Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main stages:
-
Formation of the 6-chloroimidazo[1,2-b]pyridazine core: This is typically achieved through a condensation reaction.
-
Introduction of the carboxylic acid group at the 3-position: This can be accomplished through various functionalization strategies.
A common and effective approach involves the cyclocondensation of a 3-amino-6-halopyridazine with an α-haloketone derivative that already contains a precursor to the carboxylic acid group.
Experimental Protocols
Synthesis of the Imidazo[1,2-b]pyridazine Core
The foundational step in the synthesis is the construction of the imidazo[1,2-b]pyridazine ring system.
Reaction: Condensation of 3-amino-6-chloropyridazine with a suitable three-carbon building block. A common method involves the reaction with 1,3-dichloroacetone.[6]
Protocol:
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME), add 1,3-dichloroacetone (1.1 equivalents).[6]
-
The reaction mixture is heated under reflux for an extended period (e.g., 48 hours).[6]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.[6]
Introduction of the Carboxylic Acid Group
While a direct, one-pot synthesis of the title compound is not extensively documented in the provided search results, a plausible and commonly employed strategy in medicinal chemistry involves the introduction of a precursor group at the 3-position, which is subsequently converted to a carboxylic acid. One such precursor is a nitrile group, which can be hydrolyzed.
Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
This intermediate provides a handle for introducing the nitrile group.
Step 2: Cyanation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
Reaction: Palladium-catalyzed or copper-catalyzed cyanation of the 3-bromo intermediate. A patent describes a similar reaction on a related scaffold.[7]
Protocol (adapted from related syntheses):
-
A mixture of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), a cyanide source such as sodium cyanide or zinc cyanide (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄) or a copper catalyst (e.g., CuI), and a suitable solvent (e.g., DMF or toluene) is prepared in a reaction vessel.[7]
-
The mixture is heated at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere for several hours.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Reaction: Acidic or basic hydrolysis of the 3-cyano group.
Protocol:
-
The 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile is dissolved in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.
-
The solution is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the pH of the solution is adjusted to an acidic pH (around 3-4) to precipitate the carboxylic acid.[8]
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the key steps in the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Core Synthesis | 6-chloropyridazin-3-amine, 1,3-dichloroacetone | - | 1,2-dimethoxyethane | Reflux (approx. 85) | 48 | 37 | [6] |
| Cyanation | 3-bromo-6-chloroimidazo[1,2-b]pyridazine, NaCN | CuI, KI, N,N'-dimethylethane-1,2-diamine | Toluene | 110 | 12 | Not specified for this exact substrate, but a similar reaction gave good yields. | [7] |
| Hydrolysis | 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | NaOH or HCl | Water/Ethanol | Reflux | 2-6 | High | General chemical knowledge |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The key steps involve the initial formation of the imidazo[1,2-b]pyridazine core followed by the strategic introduction and conversion of a functional group at the 3-position. While the provided information outlines a robust synthetic strategy, optimization of reaction conditions may be necessary to achieve high yields and purity, which are critical for applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 6. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 7. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 8. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 1208084-53-0). Due to the limited availability of experimental data for this specific compound, this guide also presents data for its positional isomer, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside an exploration of the biological significance of the imidazo[1,2-b]pyridazine scaffold, including its role in relevant signaling pathways.
Introduction
This compound is a heterocyclic compound featuring a fused imidazole and pyridazine ring system.[1] This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 3-position significantly influences its chemical reactivity, solubility, and potential for biological interactions.[1] This document aims to collate the available physicochemical data and provide a framework for its experimental determination to support research and drug development efforts.
Physicochemical Properties
| Property | This compound | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
| CAS Number | 1208084-53-0 | Not specified |
| Molecular Formula | C₇H₄ClN₃O₂[1] | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol [1] | 197.58 g/mol |
| Melting Point | Data not available | 253-255 °C[2] |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Aqueous Solubility | Data not available | Soluble in aqueous ethanol[2] |
| logP (Computed) | Data not available | Data not available |
Experimental Protocols
To facilitate the acquisition of crucial physicochemical data, the following sections detail standardized experimental protocols that can be applied to this compound.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
This method involves adding an excess amount of the solid compound to a known volume of water in a flask. The flask is then sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.
Biological Activity and Signaling Pathways
The imidazo[1,2-b]pyridazine core is a key pharmacophore in the development of kinase inhibitors. Derivatives of this scaffold have shown potent and selective inhibitory activity against key enzymes in cellular signaling pathways, making them attractive candidates for the treatment of various diseases, including cancer and inflammatory disorders.[3][4][5]
Inhibition of TYK2 Signaling
Imidazo[1,2-b]pyridazine derivatives have been identified as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6] TYK2 is a crucial mediator of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type I interferons (IFN).[6][7] By binding to the pseudokinase (JH2) domain of TYK2, these inhibitors can suppress the activation of the catalytic (JH1) domain, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This inhibition of the JAK/STAT pathway makes these compounds promising therapeutic agents for autoimmune and inflammatory diseases.[7]
Inhibition of PI3K/mTOR Signaling
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been developed as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[8] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[9] By simultaneously targeting both PI3K and mTOR, these compounds can effectively block this key oncogenic pathway at two distinct points, leading to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.
Conclusion
While there is a clear need for comprehensive experimental characterization of this compound, the existing data on related structures and the broader imidazo[1,2-b]pyridazine class highlight its significant potential in medicinal chemistry. The provided protocols offer a clear path for obtaining the necessary physicochemical data to advance research and development. The established biological activity of this scaffold, particularly as a kinase inhibitor, underscores its importance as a promising starting point for the design of novel therapeutics.
References
- 1. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS No. 1208084-53-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its demonstrated potential in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and the broader context of the biological activities of related derivatives. The imidazo[1,2-b]pyridazine core is a key pharmacophore in the design of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), which are implicated in inflammatory diseases and cancer.
Core Compound Identification and Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 1208084-53-0.
| Property | Value | Source |
| CAS Number | 1208084-53-0 | [1] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1] |
| Canonical SMILES | C1=CN2C(=C1C(=O)O)N=CC=C2Cl | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
| Appearance | Oil (may vary) | [1] |
| Solubility | Expected to be soluble in polar organic solvents. | [1] |
Synthesis and Experimental Protocols
While a specific, published synthetic protocol for this compound (CAS 1208084-53-0) has not been identified in the surveyed literature, a plausible synthetic route can be postulated based on established methodologies for related imidazo[1,2-b]pyridazine derivatives.
Postulated Synthetic Pathway
The synthesis would likely commence with the commercially available 6-chloropyridazin-3-amine, followed by the construction of the imidazo ring and subsequent introduction of the carboxylic acid functionality at the 3-position.
References
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid: A Core Scaffold for Kinase Inhibitor Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has emerged as a critical starting material and versatile intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. While the biological activity of the core molecule itself is not extensively documented, its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this scaffold in the development of targeted therapies. We will delve into the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Chemical Properties and Data
This compound is a solid, heterocyclic compound characterized by a fused imidazo and pyridazine ring system.[1] The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 3-position provides two reactive sites for further chemical modification and library development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1208084-53-0 | [1][2][3] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1] |
| Molecular Weight | 197.58 g/mol | [1][4] |
| Appearance | Oil (Note: some suppliers list as solid) | [1] |
| Storage | Room temperature, under inert gas | [4] |
Synthesis of the Imidazo[1,2-b]pyridazine Core
One common method involves the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone to form a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate.[5] This intermediate can then undergo further modifications to introduce the carboxylic acid group at the 3-position. Another approach involves reacting 6-amino-3-chloropyridazine with monochloroacetaldehyde.[6]
The carboxylic acid moiety can be introduced via hydrolysis of an ester or nitrile precursor. For example, hydrolysis of an ethyl ester intermediate can yield the desired carboxylic acid.[7]
Figure 1. Generalized synthetic workflow for the imidazo[1,2-b]pyridazine core.
Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
The true value of this compound lies in its role as a scaffold for generating a diverse library of biologically active molecules. The imidazo[1,2-b]pyridazine core is a versatile motif for protein kinase inhibition.[8] Derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammation.
Table 2: Summary of Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
| Target Kinase | Derivative Example | IC₅₀ Value | Disease Area | Reference |
| Mps1 (TTK) | Compound 27f | 0.70 nM (cellular) | Oncology | [9] |
| Tyk2 JH2 | Compound 6 | >10,000-fold selectivity over other kinases | Autoimmune/Inflammatory | [7] |
| ALKWT | Compound O-10 | 2.6 nM | Oncology (NSCLC) | [10] |
| ALKG1202R | Compound O-10 | 6.4 nM | Oncology (NSCLC) | [10] |
| ALKL1196M/G1202R | Compound O-10 | 23 nM | Oncology (NSCLC) | [10] |
| PI3K/mTOR | Compound 11 | Potent dual inhibitor | Pulmonary Fibrosis | [11] |
| BTK | Compound 22 (TM471-1) | 1.3 nM | B-cell Malignancies | [12] |
| FLT3-ITD | Compound 34f | 4 nM | Acute Myeloid Leukemia | [13] |
| FLT3-D835Y | Compound 34f | 1 nM | Acute Myeloid Leukemia | [13] |
Mechanism of Action: Kinase Inhibition
Many of the synthesized derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. This inhibition blocks the downstream signaling pathways that are often dysregulated in diseases like cancer, leading to reduced cell proliferation and tumor growth. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to suppress FLT3 downstream signaling pathways in acute myeloid leukemia (AML) cell lines.[13] Similarly, as PI3K/mTOR dual inhibitors, they can effectively block the TGF-β-induced activation of fibroblasts, a key process in pulmonary fibrosis.[11]
Figure 2. General signaling pathway inhibition by imidazo[1,2-b]pyridazine derivatives.
Experimental Protocols
The versatility of the this compound scaffold is demonstrated by the various coupling reactions employed to synthesize diverse derivatives.
General Protocol for Amide Coupling
The carboxylic acid at the 3-position is a key handle for creating amide derivatives, which have shown significant biological activity.
-
Acid Activation: Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a coupling agent, such as BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HATU, or EDC/HOBt.[7]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture, along with a non-nucleophilic base (e.g., DIPEA, triethylamine) if the amine is provided as a salt.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final amide derivative.
General Protocol for Suzuki and Buchwald-Hartwig Cross-Coupling
The chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino substituents.
-
Reaction Setup: In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative, the appropriate boronic acid or ester (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, BrettPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).[7]
-
Solvent and Atmosphere: Add a degassed solvent (e.g., dioxane, toluene, DMF). Purge the vessel with an inert gas (e.g., argon, nitrogen).
-
Reaction Conditions: Heat the mixture to the required temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the C-6 functionalized product.
Figure 3. Logical workflow for derivatization of the core scaffold.
Conclusion and Future Outlook
This compound is a highly valuable scaffold in modern medicinal chemistry and drug discovery. Its utility is not as an end-product but as a foundational building block for creating libraries of potent and selective kinase inhibitors. The straightforward functionalization at both the C3 and C6 positions allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals can leverage this scaffold to explore novel chemical space and develop targeted therapies for a wide array of diseases, particularly in oncology and immunology. Future research will likely focus on developing novel, efficient synthetic routes to disubstituted derivatives and exploring their potential against an even broader range of kinase targets.
References
- 1. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 2. 1208084-53-0|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Technical Guide to its Presumed Mechanism of Action as a Tyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide consolidates the current understanding of the likely mechanism of action for 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, focusing on its potential as an inhibitor of Tyrosine Kinase 2 (Tyk2). While direct experimental data for this specific molecule is limited in publicly accessible literature, extensive research on structurally related imidazo[1,2-b]pyridazine derivatives strongly suggests its role as a modulator of the JAK-STAT signaling pathway through interaction with the Tyk2 pseudokinase (JH2) domain. This document provides a comprehensive overview of the Tyk2 signaling cascade, detailed experimental protocols for assessing inhibitory activity, and a summary of quantitative data from analogous compounds to inform future research and drug development efforts.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in pharmaceutical research. Compounds incorporating this scaffold have been investigated for a multitude of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2] The versatility of this chemical moiety allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Notably, derivatives of imidazo[1,2-b]pyridazine have been identified as potent kinase inhibitors, ligands for β-amyloid plaques, and anti-parasitic agents.[1][3]
Postulated Mechanism of Action: Inhibition of Tyk2 Signaling
Based on extensive research into analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.
The Tyk2 Signaling Pathway
Tyk2 is a key intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines, including interferons (IFNs), interleukin-12 (IL-12), and IL-23.[4][5] This signaling is integral to immune responses and inflammatory processes. The canonical Tyk2 signaling pathway can be summarized as follows:
-
Cytokine Binding and Receptor Dimerization: Cytokines bind to their specific receptors on the cell surface, leading to the dimerization of receptor subunits.
-
Tyk2 Activation: This dimerization brings the associated Tyk2 proteins into close proximity, allowing for their trans-phosphorylation and activation.
-
STAT Protein Phosphorylation: Activated Tyk2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[6]
The Role of the JH2 Pseudokinase Domain
A distinguishing feature of JAK family kinases is the presence of a catalytically inactive pseudokinase domain (JH2) in addition to the active kinase domain (JH1). The JH2 domain is now understood to be a critical regulatory domain. Recent advancements in drug discovery have highlighted the potential of targeting the JH2 domain to achieve selective inhibition of individual JAK family members, thereby potentially reducing off-target effects. It is hypothesized that imidazo[1,2-b]pyridazine derivatives, including this compound, allosterically inhibit Tyk2 activity by binding to the JH2 domain.
Quantitative Data from Analogous Compounds
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Cell-Based Activity (IC50, nM) | Reference |
| Derivative A | Tyk2 JH2 | Binding Assay | 5 | 50 (IFNγ production) | [7] |
| Derivative B | Tyk2 JH2 | Binding Assay | 12 | 120 (IFNγ production) | [7] |
| Derivative C | IKKβ | Kinase Assay | 34 | 230 (TNFα production) | [8] |
| Derivative D | Aβ1-40 aggregates | Binding Assay | 11.0 (Ki) | N/A | [9] |
| Derivative E | T. b. brucei | Whole-cell | 380 (EC50) | N/A | [10] |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Biochemical Assay: Tyk2 JH2 Fluorescence Polarization Binding Assay
This assay is designed to identify and characterize compounds that bind to the Tyk2 JH2 domain.
-
Principle: A fluorescently labeled probe that binds to the Tyk2 JH2 domain is used. When the probe is bound to the larger Tyk2 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. If a test compound displaces the probe, the smaller, freely tumbling probe yields a low FP signal.
-
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled JH2 probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a solution of Tyk2 JH2 and the fluorescent probe in the assay buffer.
-
Add a small volume of the serially diluted test compound to the wells of the microplate.
-
Add the Tyk2 JH2/probe solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The FP signal is plotted against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of STAT Phosphorylation
This assay assesses the ability of a test compound to inhibit Tyk2-mediated STAT phosphorylation in a cellular context.
-
Principle: Cells that express the Tyk2 signaling pathway are stimulated with a relevant cytokine (e.g., IL-12) to induce STAT phosphorylation. The level of phosphorylated STAT (pSTAT) is then quantified in the presence and absence of the test compound.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., NK-92).
-
Cell culture medium and supplements.
-
Recombinant human IL-12.
-
Test compound (this compound).
-
Fixation and permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western blot).
-
Fluorochrome-conjugated anti-pSTAT4 antibody (for flow cytometry) or primary and secondary antibodies for Western blot.
-
-
Procedure (Flow Cytometry):
-
Pre-incubate cells with serially diluted test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-12 for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with the anti-pSTAT4 antibody.
-
Analyze the cells by flow cytometry to quantify the pSTAT4 signal.
-
-
Data Analysis: The median fluorescence intensity of pSTAT4 is plotted against the test compound concentration to determine the IC50 value.
Conclusion and Future Directions
While direct evidence is still forthcoming, the available data on analogous compounds strongly supports the hypothesis that this compound functions as an inhibitor of the Tyk2 signaling pathway, likely through allosteric modulation of the JH2 domain. This presumed mechanism of action positions it as a promising candidate for the development of novel therapeutics for autoimmune and inflammatory diseases.
Future research should focus on:
-
Direct Biological Evaluation: Conducting biochemical and cellular assays as detailed in this guide to definitively determine the inhibitory activity of this compound against Tyk2 and other JAK family members.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of inflammatory and autoimmune diseases.
The insights and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this and related imidazo[1,2-b]pyridazine-based compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
An In-depth Technical Guide to the Structural Analogs of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, a core scaffold of significant interest in medicinal chemistry. This document details the synthesis of the core structure and its derivatives, presents quantitative biological activity data for key analogs, outlines detailed experimental protocols, and visualizes relevant signaling pathways.
Core Compound and Rationale for Analogs
This compound is a heterocyclic compound that has emerged as a versatile starting point for the development of potent and selective inhibitors of various biological targets. Its rigid bicyclic structure provides a well-defined orientation for substituents, while the chloro and carboxylic acid moieties at the 6- and 3-positions, respectively, offer convenient handles for synthetic modification. These modifications allow for the systematic exploration of the structure-activity relationship (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties.
Structural analogs of this core have been investigated for a range of therapeutic applications, primarily as kinase inhibitors in oncology and immunology, and as modulators of other key biological processes. The key areas of modification include:
-
Modification of the 3-carboxylic acid: Conversion of the carboxylic acid to amides, esters, and other bioisosteres can significantly impact binding affinity, cell permeability, and metabolic stability.
-
Substitution at the 6-position: The chlorine atom can be displaced by various nucleophiles, or the C-6 position can be functionalized through cross-coupling reactions to introduce a diverse array of substituents, influencing target selectivity and potency.
-
Substitution at other positions: Modifications at the 2-, 7-, and 8-positions of the imidazo[1,2-b]pyridazine ring have also been explored to fine-tune the pharmacological profile of these compounds.
Synthesis of the Core Scaffold and Key Analogs
The synthesis of the this compound core and its analogs typically begins with the commercially available 3-amino-6-chloropyridazine.
Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
A common and direct route to the core scaffold involves the condensation of 3-amino-6-chloropyridazine with ethyl bromopyruvate.
Experimental Protocol:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate.
Synthesis of this compound
The parent carboxylic acid is readily obtained by the hydrolysis of the corresponding ethyl ester.
Experimental Protocol:
-
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a base, such as sodium hydroxide (2.0 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with a dilute acid, such as 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Synthesis of 6-Substituted-Imidazo[1,2-b]pyridazine-3-carboxamides
Amide analogs at the 3-position are commonly synthesized via standard amide coupling procedures from the carboxylic acid.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane, is added a coupling agent such as HATU (1.2 eq) or BOP reagent (1.2 eq), and a base, typically diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
The desired amine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired amide.
Synthesis of 6-Aryl/Heteroaryl Analogs via Suzuki Coupling
The chlorine atom at the 6-position can be replaced with various aryl or heteroaryl groups using a palladium-catalyzed Suzuki cross-coupling reaction.
Experimental Protocol:
-
A mixture of the 6-chloroimidazo[1,2-b]pyridazine derivative (e.g., the ethyl ester or an amide) (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The mixture is then heated to 80-120 °C for 4-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
The reaction mixture is cooled to room temperature and diluted with water and an organic solvent.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 6-aryl/heteroaryl analog.
Biological Activities of Structural Analogs
The imidazo[1,2-b]pyridazine scaffold has been extensively explored as a source of potent kinase inhibitors. Modifications at the 3- and 6-positions of the this compound core have yielded compounds with significant activity against several important cancer and inflammation-related kinases.
Tyk2 JH2 Domain Inhibitors
Analogs of this compound have been identified as potent and selective inhibitors of the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), a key mediator in cytokine signaling pathways implicated in autoimmune diseases.[1]
| Compound ID | R1 (at C6-amino) | R2 (at C3-amide) | Tyk2 JH2 Binding IC50 (nM) | Cellular Assay IC50 (nM) |
| 1 | 2-(2-pyridyl)pyridin-3-yl | cyclopropyl | 0.8 | 18 |
| 2 | 2-(2-pyridyl)pyridin-3-yl | isopropyl | 0.4 | 29 |
| 3 | 2-(2-pyridyl)pyridin-3-yl | cyclobutyl | 0.7 | 21 |
| 4 | 2-(2-pyridyl)pyridin-3-yl | 3-hydroxy-2,2-dimethylpropyl | 0.7 | 25 |
Data extracted from Wrobleski et al., J. Med. Chem. 2019, 62, 20, 8973–8995.[1]
IKKβ Inhibitors
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as inhibitors of IκB kinase β (IKKβ), a central kinase in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Key Signaling Pathways
The biological effects of imidazo[1,2-b]pyridazine-based inhibitors are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are central to the pathogenesis of various autoimmune and inflammatory diseases.
IKKβ/NF-κB Signaling Pathway
The IKKβ/NF-κB pathway is a critical signaling cascade that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Aberrant activation of this pathway is associated with various inflammatory diseases and cancers.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of structural analogs of this compound.
General Synthetic Workflow
In Vitro Kinase Inhibition Assay Workflow
Conclusion
The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic accessibility of this core and the ease of modification at key positions allow for extensive SAR exploration. The data presented in this guide highlight the potential of these analogs to yield potent and selective inhibitors of clinically relevant targets. The provided experimental protocols and pathway visualizations serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of this promising class of compounds. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
The 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid scaffold is a privileged heterocyclic structure that has emerged as a cornerstone in the development of novel therapeutics. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent positioning, enabling precise interactions with a variety of biological targets. This guide delves into the synthesis, functionalization, and therapeutic applications of this promising scaffold, offering a comprehensive resource for its utilization in drug discovery programs. The inherent versatility of this core has led to the discovery of potent inhibitors of kinases and other key enzymes implicated in cancer, inflammation, and infectious diseases.
Synthetic Strategies and Chemical Properties
The this compound core is a key intermediate that allows for diverse chemical modifications. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 3-position provides two orthogonal handles for functionalization, making it an ideal starting point for the construction of compound libraries for high-throughput screening.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
Caption: A plausible synthetic route to the core scaffold.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to readily generate carboxamide derivatives from the core structure has been particularly fruitful in the discovery of potent enzyme inhibitors.
Kinase Inhibition in Oncology and Inflammation
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly effective framework for the design of kinase inhibitors. By targeting the ATP-binding site, derivatives have shown high potency and selectivity against various kinases implicated in cancer and autoimmune diseases.
Tyrosine Kinase 2 (Tyk2) Inhibition:
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[1] This allosteric inhibition mechanism offers a differentiated approach compared to traditional ATP-competitive kinase inhibitors, leading to improved selectivity over other Janus kinases (JAKs).[2][3] This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.[2][3] The binding to the JH2 domain stabilizes an autoinhibitory conformation of Tyk2, thereby preventing its activation and downstream signaling.[4][5]
The following diagram illustrates the Tyk2 signaling pathway and the mechanism of inhibition:
Caption: Tyk2 signaling pathway and allosteric inhibition.
Table 1: Biological Activity of Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors [1]
| Compound ID | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | Human Whole Blood IC50 (nM) |
| 6a | 0.09 | 70 | Not Determined |
| 6c | 0.015 | 15 | 75 |
| 6e | 0.03 | 20 | 100 |
| 6q | 0.015 | 12 | 63 |
| 6r | 0.02 | 18 | 85 |
| 6s | 0.035 | 41 | 136 |
| 6t | 0.025 | 25 | 98 |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:
Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of both wild-type and mutated forms of FLT3.[6] These compounds have demonstrated significant anti-proliferative activity in FLT3-dependent AML cell lines and have shown efficacy in in vivo xenograft models.[6]
Table 2: In Vitro Activity of Imidazo[1,2-b]pyridazine-based FLT3 Inhibitors [6]
| Compound ID | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) | MOLM-13 GI50 (nM) |
| 34f | 4 | 1 | 7 | 9 |
Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies. Irreversible inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, showing potent and selective inhibition of BTK.[7] One such compound, TM471-1, has advanced into Phase I clinical trials.[7]
Table 3: Activity of an Imidazo[1,2-b]pyridazine-based BTK Inhibitor [7]
| Compound ID | BTK IC50 (nM) |
| 22 | 1.3 |
Antikinetoplastid Activity
The 6-chloroimidazo[1,2-b]pyridazine scaffold has also been explored for the development of agents against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis. A derivative of this scaffold has shown promising in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis.
Table 4: Antikinetoplastid Activity of a 6-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivative
| Compound | T. b. brucei EC50 (µM) | HepG2 CC50 (µM) |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 0.38 | > 7.8 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. The following are representative protocols for the synthesis of key intermediates and final compounds based on the 6-chloroimidazo[1,2-b]pyridazine scaffold.
Synthesis of 6-chloropyridazine-3-carboxylic acid[8]
This protocol describes the synthesis of a key precursor to the core scaffold.
-
Reaction Setup: In a flask equipped with a stirrer and under an ice bath, add 3-chloro-6-methyl pyridazine to sulfuric acid.
-
Oxidation: While stirring, gradually add an oxidant (e.g., potassium permanganate or potassium dichromate) in a molar ratio of 2-6:1 relative to the 3-chloro-6-methyl pyridazine.
-
Reaction: Allow the reaction to proceed for 1-5 hours at a temperature between 20-80 °C.
-
Work-up: After cooling, dilute the reaction mixture with ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is recrystallized to yield 6-chloropyridazine-3-carboxylic acid.
General Procedure for Amide Coupling[1]
This protocol describes the conversion of the carboxylic acid to a carboxamide, a common step in the synthesis of many active derivatives.
-
Activation: To a solution of the this compound in a suitable solvent (e.g., DMF), add a coupling agent such as BOP (benzotriazole-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base (e.g., triethylamine).
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide.
The following workflow illustrates the general process of synthesizing and screening derivatives of the this compound scaffold.
Caption: Drug discovery workflow for the scaffold.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective inhibitors for a range of important biological targets. The successful development of clinical candidates based on the broader imidazo[1,2-b]pyridazine core underscores the potential of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to leverage the unique attributes of this scaffold in their own drug development programs.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Imidazo[1,2-b]pyridazines: A Technical Guide to Core Targets
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This versatile heterocyclic nucleus is a key component in numerous compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] The success of the multi-targeted kinase inhibitor ponatinib, which features this core, has spurred significant interest in developing novel imidazo[1,2-b]pyridazine-based therapeutics.[1][4] This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-b]pyridazine derivatives, presenting quantitative data, signaling pathways, and experimental methodologies for researchers and drug development professionals.
Key Therapeutic Targets and Mechanisms
Imidazo[1,2-b]pyridazines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in disease.[5] Additionally, their activity extends to other important biological targets, highlighting the scaffold's adaptability for therapeutic intervention.
Kinase Inhibition
a) Tyrosine Kinase 2 (Tyk2)
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling pathways, particularly those involving interleukin-12 (IL-12), IL-23, and Type I interferons (IFNα/β).[6] These signaling cascades are central to the pathogenesis of various autoimmune and inflammatory diseases, making Tyk2 an attractive therapeutic target.[6] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel approach to modulating its activity.[6][7]
Quantitative Data: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 Inhibitors
| Compound | Target Domain | Ki (nM) | Cellular IFNα IC50 (nM) | Human Whole Blood (hWB) IC50 (nM) | Reference |
| 6 | Tyk2 JH2 | - | 12 - 41 | 63 - 136 | [6] |
| 6b | Tyk2 JH2 | - | comparable to 4 | 817 | [6] |
| 6q-t | Tyk2 JH2 | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [6] |
Signaling Pathway: Tyk2-Mediated Cytokine Signaling
The following diagram illustrates the role of Tyk2 in the JAK-STAT signaling pathway initiated by cytokine binding to its receptor. Imidazo[1,2-b]pyridazine inhibitors target the JH2 domain of Tyk2, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid esters, valuable intermediates in the development of novel therapeutics. The protocols outlined below are based on established synthetic routes for imidazo[1,2-b]pyridazine derivatives and related heterocyclic systems. Two primary synthetic pathways are presented, offering flexibility in reagent choice and synthetic strategy.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 6-chloro substituent provides a handle for further functionalization, while the C3-carboxylic acid ester group can be a key pharmacophore or a precursor for other functional groups. This document details two robust synthetic routes to access these important building blocks.
Synthetic Pathways Overview
Two principal routes for the synthesis of this compound esters have been established from commercially available starting materials.
-
Route A: Direct Carbonylation. This route involves the synthesis of a 3-bromo intermediate followed by a palladium-catalyzed carbonylation in the presence of an alcohol to directly yield the desired ester.
-
Route B: Cyanation, Hydrolysis, and Esterification. This pathway also proceeds through the 3-bromo intermediate, which is then converted to a nitrile. Subsequent hydrolysis to the carboxylic acid and final esterification provides the target compound.
Caption: Overview of the two synthetic routes.
Experimental Protocols
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This initial step involves the condensation of 6-chloropyridazin-3-amine with a suitable two-carbon electrophile to form the imidazo[1,2-b]pyridazine core.
Caption: Workflow for the synthesis of the core structure.
Protocol:
-
To a round-bottom flask, add 6-chloropyridazin-3-amine (1.0 eq).
-
Add chloroacetaldehyde (50% aqueous solution, 1.5 eq).
-
Heat the reaction mixture to 90°C and stir for 5 hours.
-
After the reaction is complete (monitored by TLC), distill off the water under reduced pressure to obtain a crude solid.
-
Add ethanol to the crude solid and stir.
-
Filter the suspension to collect the solid product, 6-chloroimidazo[1,2-b]pyridazine.
| Parameter | Value |
| Starting Material | 6-Chloropyridazin-3-amine |
| Reagent | Chloroacetaldehyde (50% aq.) |
| Temperature | 90°C |
| Reaction Time | 5 hours |
| Typical Yield | 70-80% |
Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
The core is brominated at the C3 position, a key step for subsequent functionalization.
Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid or Chloroform |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Route A: Direct Carbonylation
Step 3A: Palladium-Catalyzed Carbonylation to Ester
This protocol describes the direct conversion of the 3-bromo intermediate to the corresponding ethyl ester via a palladium-catalyzed carbonylation reaction.[1]
Caption: Workflow for the direct carbonylation to the ester.
Protocol:
-
To a pressure vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), and Xantphos (0.02-0.05 eq).
-
Add a suitable base, such as sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Add anhydrous ethanol as both the reagent and solvent.
-
Seal the vessel, purge with carbon monoxide (CO) gas, and then maintain a CO atmosphere (1 atm, balloon).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ester.
| Parameter | Value |
| Starting Material | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine |
| Reagents | Ethanol, CO, Pd(OAc)₂, Xantphos, Na₂CO₃ |
| Temperature | 80°C |
| Pressure | 1 atm CO |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Route B: Cyanation, Hydrolysis, and Esterification
Step 3B: Cyanation of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This step involves the conversion of the 3-bromo intermediate to the corresponding 3-carbonitrile.[2]
Protocol:
-
To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6-0.8 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.03 eq), and a phosphine ligand such as dppf (0.02-0.06 eq).
-
Add a solvent such as DMF or a mixture of THF and water.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours.
-
Upon completion, cool the reaction mixture and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine |
| Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Solvent | DMF or THF/Water |
| Temperature | 80-100°C |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-90% |
Step 4B: Hydrolysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
The nitrile is hydrolyzed to the corresponding carboxylic acid.[3]
Protocol:
-
To a round-bottom flask, add 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1.0 eq).
-
Add a solution of concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
| Parameter | Value |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| Reagent | Concentrated HCl or H₂SO₄ |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | 80-95% |
Step 5B: Esterification of this compound
The final step is the esterification of the carboxylic acid to the desired ester.
Protocol (Fischer Esterification):
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, large excess).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) |
| Temperature | Reflux |
| Reaction Time | 8-16 hours |
| Typical Yield | 70-90% |
Data Summary
The following table summarizes the key intermediates and the final product, along with their respective CAS numbers for easy reference.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| 6-Chloropyridazin-3-amine | C₄H₄ClN₃ | 129.55 | 5469-69-2 |
| 6-Chloroimidazo[1,2-b]pyridazine | C₆H₄ClN₃ | 153.57 | 6775-78-6 |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | C₆H₃BrClN₃ | 232.46 | 13526-66-4 |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | C₇H₃ClN₄ | 178.58 | 123531-54-4 |
| This compound | C₇H₄ClN₃O₂ | 197.58 | 1208084-53-0 |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | C₉H₈ClN₃O₂ | 225.63 | 1208084-54-1 |
Conclusion
The synthetic routes and detailed protocols provided herein offer reliable methods for the preparation of this compound esters. These protocols are designed to be accessible to researchers in drug discovery and development, facilitating the synthesis of novel compounds for biological evaluation. The choice between the direct carbonylation route and the cyanation-hydrolysis-esterification pathway will depend on the availability of reagents, equipment, and the desired scale of the synthesis. Both routes provide good overall yields and access to this important class of heterocyclic compounds.
References
- 1. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Amide Coupling of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The protocols outlined below utilize common and efficient amide coupling reagents, offering a comparative guide for selecting the optimal conditions for specific research and development needs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile structure, which allows for diverse functionalization. The carboxylic acid moiety serves as a handle for amide bond formation, a critical transformation in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapies. This document details established protocols for the efficient coupling of this carboxylic acid with a range of primary and secondary amines.
General Experimental Workflow
The overall process for the amide coupling of this compound involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions can significantly impact the reaction efficiency, yield, and purity of the final product. A generalized workflow is depicted below.
Caption: General workflow for amide coupling.
Comparative Data of Amide Coupling Protocols
The following table summarizes representative yields for the amide coupling of this compound with various amines using different coupling protocols. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Coupling Protocol | Amine Type | Representative Yield (%) |
| HATU/DIPEA | Primary Aliphatic | 85 - 95 |
| Secondary Aliphatic | 80 - 90 | |
| Aniline (electron-rich) | 75 - 85 | |
| Aniline (electron-deficient) | 60 - 75 | |
| EDC/HOBt | Primary Aliphatic | 80 - 90 |
| Secondary Aliphatic | 75 - 85 | |
| Aniline (electron-rich) | 70 - 80 | |
| Aniline (electron-deficient) | 50 - 70 | |
| DIC/HOBt | Primary Aliphatic | 80 - 90 |
| Secondary Aliphatic | 75 - 85 | |
| Aniline (electron-rich) | 70 - 80 | |
| Aniline (electron-deficient) | 50 - 70 |
Experimental Protocols
Protocol 1: HATU Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for fast reaction times and high yields, even with challenging substrates.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This classic protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine. This method is cost-effective and the byproducts are water-soluble, facilitating purification.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv) portion-wise, followed by the dropwise addition of TEA or DIPEA (2.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Mechanism of EDC/HOBt-mediated coupling.
Protocol 3: DIC/HOBt Mediated Amide Coupling
This protocol is similar to the EDC/HOBt method but uses N,N'-Diisopropylcarbodiimide (DIC), which is a liquid and can be easier to handle. The diisopropylurea byproduct is soluble in most organic solvents.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
DIC (1.5 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Add DIC (1.5 equiv) dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture if a precipitate (diisopropylurea) has formed.
-
Dilute the filtrate with DCM and wash sequentially with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as HATU and EDC can be sensitizers. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols: Leveraging 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across various diseases, including cancer and autoimmune disorders. This document provides detailed application notes and protocols for the utilization of a key intermediate, 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, in the synthesis of potent and selective kinase inhibitors. We will explore its application in targeting crucial kinases, provide synthetic protocols, and present biological activity data for representative compounds.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The imidazo[1,2-b]pyridazine core has been successfully employed in the design of inhibitors for a range of kinases, including Tyrosine Kinase 2 (Tyk2), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK). The 6-chloro substitution on this scaffold provides a handle for further chemical modification, often through nucleophilic aromatic substitution, while the 3-carboxylic acid group is an ideal anchor for introducing diversity through amide bond formation, enabling the exploration of the chemical space around the kinase active site.
Kinase Targets and Signaling Pathways
Derivatives of the 6-Chloroimidazo[1,2-b]pyridazine scaffold have shown significant inhibitory activity against several important kinase targets.
-
Tyk2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, Tyk2 is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[1][2] Inhibition of Tyk2 is a promising strategy for the treatment of autoimmune diseases like psoriasis and inflammatory bowel disease.
-
TRK (Tropomyosin Receptor Kinase): The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are receptors for neurotrophins and are implicated in the growth and survival of neuronal cells. Gene fusions involving TRK genes are oncogenic drivers in a variety of adult and pediatric cancers.
-
ALK (Anaplastic Lymphoma Kinase): ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in several cancers, most notably non-small cell lung cancer.
The signaling pathway downstream of Tyk2 activation is a prime example of the pathways targeted by inhibitors derived from this scaffold.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Compound 6 | Tyk2 JH2 | - | 12-41 (IFNα stimulated) | [1] |
| Compound 15m | TRK (wild-type) | 0.08 | - | [3] |
| Compound 15m | TRK (G595R mutant) | 2.14 | - | [3] |
| Compound 15m | TRK (G667C mutant) | 0.68 | - | [3] |
| Ponatinib | BCR-ABL (wild-type) | 0.37 | - | [4] |
| Ponatinib | BCR-ABL (T315I mutant) | 2.0 | - | [4] |
| Compound 34f | FLT3-ITD | 4 | 7 (MV4-11 cells) | |
| Compound 34f | FLT3-D835Y | 1 | - |
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves an amide coupling reaction with a desired amine. The general workflow is depicted below.
Protocol 1: General Procedure for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide Derivatives
This protocol describes a standard amide coupling procedure using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Materials:
-
Recombinant purified kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a predetermined period.
-
Detection: Stop the reaction and measure the kinase activity using the appropriate detection method. For example, in an antibody-based assay, this would involve adding a phosphospecific antibody to detect the phosphorylated substrate. In the ADP-Glo™ assay, the amount of ADP produced is measured.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward amide coupling chemistry allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The imidazo[1,2-b]pyridazine core has been validated as a key pharmacophore for targeting several clinically relevant kinases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own discovery programs.
References
- 1. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 2. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 3. Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of Imidazo[1,2-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of imidazo[1,2-b]pyridazine compounds, a promising class of molecules with diverse biological activities. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] This document outlines key in vitro assays to characterize the biological activity of novel imidazo[1,2-b]pyridazine derivatives, focusing on their common role as protein kinase inhibitors.
Overview of Biological Targets and Activities
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] Key kinase families targeted by this compound class include:
-
PIM Kinases: Implicated in hematopoietic malignancies and some solid tumors.[4][5]
-
DYRK/CLK Kinases: Involved in neurological disorders, cancer, and type 2 diabetes.[3][6]
-
Tyk2 (Janus Kinase Family): A promising target for autoimmune and inflammatory disorders.[7]
-
IKKβ (I-kappa B Kinase): A key regulator of the NF-κB signaling pathway, involved in inflammation.[8]
-
ALK (Anaplastic Lymphoma Kinase): A driver of certain types of non-small cell lung cancer.
-
mTOR (Mammalian Target of Rapamycin): A central regulator of cell growth and proliferation, often dysregulated in cancer.[9]
Beyond kinase inhibition, some imidazo[1,2-b]pyridazine compounds have shown potential in other therapeutic areas:
-
Alzheimer's Disease: Certain derivatives bind to β-amyloid plaques, a pathological hallmark of the disease.[10]
-
Antiparasitic Activity: Some compounds have demonstrated activity against parasites such as Plasmodium falciparum and Leishmania.[6]
-
Anti-proliferative Activity: Broad anti-proliferative effects have been observed in various cancer cell lines.[11][12]
Experimental Workflows and Signaling Pathways
A typical in vitro drug discovery workflow for imidazo[1,2-b]pyridazine compounds involves a series of assays to determine their potency, selectivity, and cellular effects. The following diagrams illustrate a general experimental workflow and a representative kinase signaling pathway.
Data Presentation: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro activity of selected imidazo[1,2-b]pyridazine compounds against various targets.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRK1A | < 100 | Not specified | [6] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | CLKs | < 100 | Not specified | [6] |
| Imidazo[1,2-b]pyridazine K00135 | PIM1 | Low nanomolar | Protein stability shift assay | [4][5] |
| Imidazo[1,2-b]pyridazine derivatives | Tyk2 JH2 | 0.015 - 0.035 (Ki) | Not specified | [7] |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | ALK (WT) | 2.6 | Enzymatic inhibitory assay | |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | ALK (G1202R) | 6.4 | Enzymatic inhibitory assay | |
| Imidazo[1,2-b]pyridazine diaryl urea derivatives | mTOR | 62 - 67 | Not specified | [9] |
Table 2: Anti-proliferative and Other Activities
| Compound Class | Target Cell Line / Protein | IC50 / Ki (nM) | Assay Type | Reference |
| 2-phenylimidazo[1,2-b]pyridazine derivatives | β-Amyloid Plaques | 11.0 - >1000 (Ki) | Competitive binding with [3H]BTA-1 | [10] |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | Karpas299 (ALK-positive) | 38 | Cell growth inhibition | |
| Imidazo[1,2-b]pyridazine diaryl urea derivatives | A549 (NSCLC) | 20 - 20,700 | SRB assay | [9] |
| Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine | Acetylcholinesterase | 40 - 50 | Not specified | [11] |
| Imidazo[1,2-b]pyridazine benzohydrazide derivatives | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL (MIC) | Microplate alamar blue assay | [13] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay to determine the IC50 value of a test compound.
Materials:
-
Kinase of interest (e.g., PIM1, DYRK1A)
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test imidazo[1,2-b]pyridazine compounds dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 5 µL of the diluted test compound or DMSO for control wells. b. Add 10 µL of the kinase enzyme solution to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (WST-1)
This protocol describes the use of the WST-1 assay to assess the effect of imidazo[1,2-b]pyridazine compounds on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MV4;11)
-
Complete cell culture medium
-
Test imidazo[1,2-b]pyridazine compounds dissolved in DMSO
-
WST-1 reagent
-
96-well clear-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 420-480 nm
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO). c. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Incubation: a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Data Acquisition and Analysis: a. Shake the plate thoroughly for 1 minute on a shaker. b. Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength of >600 nm. c. The absorbance is directly proportional to the number of viable cells. d. Calculate the percentage of cell viability for each treatment relative to the vehicle control. e. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blotting for Downstream Target Phosphorylation
This protocol is for assessing the inhibition of a kinase signaling pathway by observing the phosphorylation status of a downstream effector protein.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test imidazo[1,2-b]pyridazine compounds
-
Stimulant (e.g., growth factor, cytokine) if required to activate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the downstream target, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours). c. Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) if necessary. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Incubate the membrane with the chemiluminescent substrate. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with the total protein antibody and a loading control antibody to ensure equal protein loading and to assess total protein levels. d. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Competitive Radioligand Binding Assay for β-Amyloid Plaques
This protocol is designed to determine the binding affinity (Ki) of imidazo[1,2-b]pyridazine compounds to β-amyloid plaques.[10]
Materials:
-
Synthetic Aβ1-40 aggregates or brain homogenates from Alzheimer's disease models
-
Radioligand (e.g., [3H]BTA-1)
-
Test imidazo[1,2-b]pyridazine compounds
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: a. In a 96-well plate, add the Aβ aggregates or brain homogenate. b. Add serial dilutions of the test compound. c. Add a fixed concentration of the radioligand. d. Include wells for total binding (radioligand and Aβ aggregates only) and non-specific binding (radioligand, Aβ aggregates, and a high concentration of a known competitor).
-
Incubation: a. Incubate the plate for a specified time at a defined temperature (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
Filtration: a. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting and Data Analysis: a. Dry the filters and place them in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. Calculate the specific binding by subtracting the non-specific binding from the total binding. d. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. protocols.io [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery Workflow - What is it? [vipergen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. materialneutral.info [materialneutral.info]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genemod.net [genemod.net]
- 13. blog.biobide.com [blog.biobide.com]
Application Note: HPLC Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid Purity
Introduction
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development.[1] Its unique chemical structure, featuring an imidazopyridazine core with a chlorine atom and a carboxylic acid group, necessitates a robust analytical method for purity determination and stability assessment.[1] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products. The method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradants generated under stress conditions.
Principle
The method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2] Given that this compound is a polar acidic compound, the mobile phase is acidified to suppress the ionization of the carboxylic acid group.[3][4] This increases its hydrophobicity and retention on a non-polar stationary phase, such as a C18 column.[2][5] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Experimental Protocol
1. Apparatus and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Data Acquisition | Empower 3 or equivalent chromatography data software |
2. Reagents and Materials:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
-
Forced Degradation Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Forced Degradation Studies:
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method.[6][7]
-
Acid Hydrolysis: To 5 mL of the forced degradation stock solution, add 5 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 5 mL of the forced degradation stock solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 5 mL of the forced degradation stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Prepare a 100 µg/mL solution in the diluent.
5. Analytical Procedure:
Inject the standard solution, sample solution, and all forced degradation samples into the HPLC system. Record the chromatograms and integrate the peak areas.
Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Reference Standard | 8.52 | 2548790 | 99.92 | 99.9 |
| Sample Batch A | 8.51 | 2498630 | 99.15 | 99.2 |
| Impurity 1 | 6.23 | 15420 | 0.61 | - |
| Impurity 2 | 9.87 | 6050 | 0.24 | - |
Table 3: Forced Degradation Study Summary
| Stress Condition | % Degradation | Purity of Main Peak (%) | Peak Purity | Comments |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 12.5 | 87.3 | Pass | Two major degradation products observed. |
| Base Hydrolysis (0.1M NaOH, RT, 24h) | 8.2 | 91.6 | Pass | One major degradation product observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 15.8 | 84.0 | Pass | Multiple degradation products observed. |
| Thermal (105°C, 48h) | 2.1 | 97.8 | Pass | Minor degradation observed. |
| Photolytic (UV/Vis, 7 days) | 5.6 | 94.2 | Pass | One significant degradation product observed. |
Visualization
References
- 1. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. biotage.com [biotage.com]
- 5. youtube.com [youtube.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: NMR Spectroscopy of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Notably, the FDA-approved kinase inhibitor Ponatinib, used for treating chronic myeloid leukemia, features the imidazo[1,2-b]pyridazine core, highlighting the scaffold's importance in drug discovery.[3]
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of these pharmacologically active molecules.[4][5] The chlorine atom at the C-6 position provides a reactive site for further functionalization, enabling the creation of diverse chemical libraries.[4] Accurate structural characterization is paramount in this process, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the molecular structure, confirming purity, and ensuring the successful synthesis of these target compounds.
These application notes provide an overview of the expected NMR spectral data and a detailed protocol for the preparation and analysis of 6-chloroimidazo[1,2-b]pyridazine derivatives.
Application Notes: Structural Verification for Kinase Inhibitor Development
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various tyrosine kinases, such as Tyk2 and Anaplastic Lymphoma Kinase (ALK), which are key nodes in signaling pathways that drive autoimmune diseases and cancers.[6][7] The development of these inhibitors requires precise chemical synthesis. NMR spectroscopy is indispensable for:
-
Structural Elucidation: Confirming the regiochemistry of substitutions on the heterocyclic core.
-
Purity Assessment: Ensuring the sample is free of starting materials, intermediates, or byproducts before biological screening.
-
Conformational Analysis: Providing insights into the three-dimensional structure of the molecule in solution, which can be crucial for understanding its interaction with the target protein.
The following data tables summarize typical ¹H and ¹³C NMR chemical shifts for representative 6-chloroimidazo[1,2-b]pyridazine derivatives. These values serve as a reference for researchers synthesizing similar compounds.
Quantitative NMR Data
Table 1: ¹H NMR Spectral Data of Representative 6-Chloroimidazo[1,2-b]pyridazine Derivatives
| Compound Name | Proton | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[8] | H-3 | CDCl₃ | 250 | 7.96 (s) | - |
| H-7 | CDCl₃ | 250 | 7.87 (d) | 9.5 | |
| H-8 | CDCl₃ | 250 | 7.09 (d) | 9.5 | |
| -CH₂Cl | CDCl₃ | 250 | 4.76 (s) | - | |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine[8] | H-7 | DMSO-d₆ | 400 | 8.48 (d) | 9.6 |
| H-8 | DMSO-d₆ | 400 | 7.88 (d) | 9.6 | |
| Phenyl-H | DMSO-d₆ | 400 | 7.79–7.70 (m, 3H) | - | |
| Phenyl-H | DMSO-d₆ | 400 | 7.64–7.56 (m, 2H) | - | |
| -CH₂- | DMSO-d₆ | 400 | 5.23 (s) | - |
Note: The ¹H NMR spectrum for this compound ethyl ester is also available, confirming the characteristic signals for the heterocyclic core and the ethyl group.[9]
Table 2: ¹³C NMR Spectral Data of Representative Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | Carbon | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) |
| Imidazo[1,2-b]pyridazine (Parent Scaffold)[10] | C-2 | - | - | 139.05 |
| C-3 | - | - | 116.72 | |
| C-5 | - | - | 143.10 | |
| C-6 | - | - | 125.75 | |
| C-7 | - | - | 116.76 | |
| C-8 | - | - | 133.83 | |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[8] | C-2, C-3, C-5, C-6, C-7, C-8 | CDCl₃ | 63 | 146.1, 144.7, 136.9, 125.3, 118.3, 115.1 |
| -CH₂Cl | CDCl₃ | 63 | 36.5 | |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine[8] | C-2, C-5, C-6, C-7, C-8, C-9 | DMSO-d₆ | 100 | 149.4, 138.5, 138.0, 137.1, 132.3, 128.8, 125.4 |
| Phenyl-C | DMSO-d₆ | 100 | 134.3, 129.4 (2C), 128.0 (2C) | |
| -CH₂- | DMSO-d₆ | 100 | 55.9 |
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.
Caption: General workflow for NMR analysis of small molecules.
Caption: Inhibition of a kinase signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Detailed Experimental Protocols
This section provides a standardized protocol for preparing samples of this compound derivatives for NMR analysis.
Materials and Equipment
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice depends on the solubility of the analyte.[11]
-
Analytical balance
-
Vials and micropipettes or Pasteur pipettes
-
Vortex mixer or sonicator
-
Filter (e.g., a small piece of cotton or glass wool in a Pasteur pipette)[12]
Sample Preparation Protocol
-
Cleaning the NMR Tube: Ensure the NMR tube is clean and dry. Rinse with acetone, dry in an oven, and allow it to cool to room temperature before use.[13] Handle the tube by the top to avoid depositing residues on the lower part that enters the spectrometer.[12]
-
Weighing the Sample:
-
Dissolving the Sample:
-
Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11][14] This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.[11]
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is required.[11]
-
-
Filtering and Transferring:
-
Capping and Cleaning:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with acetone or ethanol to remove any dust or fingerprints.[11]
-
NMR Data Acquisition
-
Instrument Insertion: Place the NMR tube into a spinner turbine and adjust its depth using the instrument-specific gauge. Carefully insert the sample into the NMR spectrometer.
-
Spectrometer Setup:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This stabilizes the magnetic field during the experiment.[11]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done automatically or manually to achieve narrow, symmetrical peak shapes.[11]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[11]
-
-
Acquisition:
-
Load a standard acquisition parameter set for the desired experiment (e.g., 1D proton, 1D carbon, COSY, HSQC).
-
Set the number of scans. For ¹H NMR, 8 to 16 scans are often sufficient. For ¹³C NMR, a much larger number of scans will be necessary.
-
Initiate the data acquisition.
-
-
Data Processing:
-
After acquisition is complete, the raw data (Free Induction Decay, or FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale (e.g., to the residual solvent peak or an internal standard like TMS).
-
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 9. 6-Chloro-iMidazo[1,2-b]pyridazine-3-carboxylic acid ethyl ester(1150566-27-0) 1H NMR [m.chemicalbook.com]
- 10. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR spectrum [chemicalbook.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed theoretical framework and experimental protocol for the analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid using mass spectrometry. Due to the limited availability of specific experimental data for this compound, this document outlines a predicted fragmentation pathway based on its chemical structure and established principles of mass spectrometry. The provided protocols for sample preparation and analysis are based on standard methods for small molecules and can be adapted for various mass spectrometry platforms.
Introduction
This compound is a heterocyclic compound with a molecular weight of 197.58 g/mol and a chemical formula of C₇H₄ClN₃O₂[1]. The imidazo[1,2-b]pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules[2][3][4][5]. Understanding the fragmentation pattern of this specific derivative is crucial for its identification, characterization, and for metabolic studies in drug development. This note presents a putative fragmentation pathway and a comprehensive protocol for its analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through a series of characteristic losses of functional groups and cleavages of the heterocyclic ring structure. The proposed major fragmentation steps are outlined below.
A primary fragmentation event is the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, or the entire -COOH group. Another significant fragmentation would involve the loss of the chlorine atom. Subsequent fragmentations would likely involve the cleavage of the imidazo[1,2-b]pyridazine ring system.
Experimental Protocols
The following protocols are generalized for the analysis of small molecules like this compound and may require optimization based on the specific instrumentation used.
Sample Preparation
Effective sample preparation is critical for obtaining high-quality mass spectrometry data.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile[7].
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) compatible with the liquid chromatography (LC) mobile phase[7].
-
Matrix Considerations: For samples in complex matrices like plasma or tissue extracts, a sample clean-up step such as protein precipitation or solid-phase extraction is recommended to minimize matrix effects and ion suppression[6][8].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically suitable for this type of small molecule.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions
The following settings are suggested for a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
Data Acquisition: Full scan mode to identify the parent ion and tandem MS (MS/MS) or Selected Reaction Monitoring (SRM) for fragmentation analysis[9].
Data Presentation
The following table summarizes the predicted m/z values for the parent ion and its major fragments.
| Proposed Fragment | Molecular Formula | m/z (monoisotopic) | Description |
| [M+H]⁺ | C₇H₅ClN₃O₂⁺ | 198.01 | Protonated parent molecule |
| [M+H - H₂O]⁺ | C₇H₃ClN₃O⁺ | 180.00 | Loss of water from the carboxylic acid group |
| [M+H - COOH]⁺ | C₆H₅ClN₃⁺ | 154.02 | Decarboxylation |
| [M+H - Cl]⁺ | C₇H₅N₃O₂⁺ | 164.04 | Loss of chlorine atom |
| [M+H - COOH - HCN]⁺ | C₅H₄ClN₂⁺ | 127.01 | Loss of HCN from the imidazole ring |
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation cascade of this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and detailed protocols offer a starting point for researchers to develop and validate their own methods for the identification and quantification of this compound. Experimental verification of the proposed fragments is essential for confirming the fragmentation pathway.
References
- 1. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. tecan.com [tecan.com]
- 9. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
Application Notes and Protocols for Developing a Biological Screening Library with 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities. Derivatives of this core structure have shown potential as potent inhibitors of various kinases, including PI3K/mTOR, Mps1, Tyk2, and BTK, making them attractive candidates for drug discovery programs in oncology, inflammation, and other therapeutic areas.[1][2][3][4] This document provides detailed application notes and protocols for the development of a focused biological screening library based on the 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid core scaffold.
These guidelines are designed to provide researchers with a comprehensive workflow, from the parallel synthesis of a diverse amide library to quality control, library plating, and the execution of relevant biological screening assays.
I. Application Notes
Rationale for Library Design
The this compound scaffold offers three key points for diversification, enabling the generation of a structurally diverse library from a common starting material. The carboxylic acid at the 3-position is particularly amenable to high-throughput amide coupling reactions, allowing for the introduction of a wide array of chemical functionalities. The chlorine atom at the 6-position can also be displaced by various nucleophiles, offering further opportunities for scaffold modification.
Overview of the Library Development Workflow
The development of the screening library follows a systematic and streamlined process to ensure the generation of high-quality compounds and reliable screening data. The workflow encompasses library synthesis, purification, quality control, and biological screening.
Caption: A high-level overview of the workflow for developing and screening the imidazo[1,2-b]pyridazine library.
II. Experimental Protocols
Parallel Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide Library
This protocol describes the parallel synthesis of an amide library from this compound in a 96-well plate format using HATU as the coupling reagent.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended)
-
Plate shaker
-
Centrifuge with plate rotor
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.25 M stock solutions of a diverse panel of amines in anhydrous DMF in a 96-well plate format.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the respective amine stock solution to each well (0.025 mmol, 1.25 eq).
-
Add 100 µL of the HATU stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq).
-
-
Reaction Incubation:
-
Seal the 96-well reaction plate securely with a sealing mat.
-
Place the plate on a shaker and incubate at room temperature for 16 hours.
-
-
Work-up and Crude Product Preparation:
-
After incubation, quench the reaction by adding 200 µL of water to each well.
-
Mix thoroughly and then acidify with 20 µL of 1N HCl.
-
The crude product can be extracted using a 96-well liquid-liquid extraction plate or prepared for high-throughput purification.
-
Caption: Step-by-step workflow for the parallel synthesis of the amide library.
High-Throughput Purification and Quality Control
Purification: Crude products from the parallel synthesis are purified using high-throughput preparative HPLC-MS.[1][5]
-
System: A multi-channel preparative HPLC system with a mass-directed fraction collector is recommended.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV and Mass Spectrometry (MS) to trigger fraction collection based on the target mass of the expected product.
Quality Control: The purity and identity of each compound in the library must be confirmed.
-
LC-MS Analysis:
-
A rapid LC-MS method is used to determine the purity of each compound by analyzing the peak area at a specific wavelength (e.g., 254 nm).
-
The identity is confirmed by the observed mass-to-charge ratio (m/z) corresponding to the expected molecular weight of the compound.[6]
-
-
NMR Analysis (Optional but Recommended for Hits):
-
For hit compounds and a representative subset of the library, ¹H NMR spectroscopy should be performed to confirm the chemical structure.[7]
-
Data Presentation: Library Quality Control Summary
| Compound ID | Expected Mass (m/z) | Observed Mass (m/z) | Purity by LC-MS (%) |
|---|---|---|---|
| L001 | [Calculated Value] | [Experimental Value] | >95 |
| L002 | [Calculated Value] | [Experimental Value] | >95 |
| ... | ... | ... | ... |
Library Management and Plating
Proper management of the compound library is crucial for maintaining its integrity and ensuring accurate screening results.[8][9]
-
Storage: Store the purified compounds as 10 mM DMSO stock solutions in 96- or 384-well plates at -20°C or -80°C.
-
Plating for Screening:
-
For primary screening, create "assay-ready" plates by diluting the stock solutions to the desired final screening concentration in the appropriate assay buffer.
-
Use acoustic liquid handlers for accurate low-volume dispensing to minimize compound usage and DMSO concentration in the final assay.
-
For dose-response studies, prepare serial dilutions of the hit compounds.
-
III. Biological Screening Protocols
Based on the known activities of imidazo[1,2-b]pyridazine derivatives, the following assays are recommended for screening the newly synthesized library.
Kinase Inhibition Assays
A primary application of this library is the identification of novel kinase inhibitors. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and high-throughput method for this purpose.
General HTRF Kinase Assay Protocol:
This is a general protocol that can be adapted for specific kinases like PI3K, mTOR, Mps1, etc., by using the appropriate enzyme, substrate, and antibodies.
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR, Mps1)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Kinase reaction buffer
-
HTRF detection buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Dispensing: Dispense the library compounds into the 384-well plates to achieve the desired final concentration.
-
Kinase Reaction:
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding HTRF detection buffer containing EDTA, the Europium-labeled antibody, and Streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition for each compound relative to positive and negative controls.
Data Presentation: Kinase Inhibition Screening Results
| Compound ID | Concentration (µM) | % Inhibition (Kinase X) |
|---|---|---|
| L001 | 10 | [Experimental Value] |
| L002 | 10 | [Experimental Value] |
| ... | ... | ... |
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the library compounds on cancer cell lines.[2][4][10]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Add the library compounds at various concentrations to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: Cell Viability Screening Results
| Compound ID | Concentration (µM) | % Cell Viability (Cell Line X) |
|---|---|---|
| L001 | 10 | [Experimental Value] |
| L002 | 10 | [Experimental Value] |
| ... | ... | ... |
IV. Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Given the known activity of imidazo[1,2-b]pyridazine derivatives against PI3K and mTOR, understanding this pathway is crucial for interpreting screening results and guiding further drug development.[1][10]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for imidazo[1,2-b]pyridazine derivatives.
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its rigid, bicyclic core and the presence of a reactive carboxylic acid handle at the 3-position, along with a chlorine atom at the 6-position, make it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological pathways. The imidazo[1,2-b]pyridazine core is a recognized privileged structure, found in clinically approved drugs and numerous potent biological modulators.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the development of kinase inhibitors, a prominent application for this scaffold.[2][3]
Key Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the design of molecules with a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: This is one of the most successful applications of the imidazo[1,2-b]pyridazine core. Derivatives have shown potent and selective inhibition of various kinases, including Tyrosine Kinase 2 (Tyk2) involved in autoimmune diseases and FMS-like tyrosine kinase 3 (FLT3) implicated in acute myeloid leukemia.[2][3] The carboxylic acid at the C-3 position is a crucial starting point for generating amide derivatives that can interact with key residues in the kinase active site.
-
Antiparasitic Agents: The related 3-nitroimidazo[1,2-b]pyridazine scaffold has demonstrated potent activity against parasites such as Leishmania donovani and Trypanosoma brucei brucei.[4] This suggests that derivatives of this compound could be explored for antiparasitic drug discovery.
-
Anticancer Agents: Beyond specific kinase inhibition, the general class of imidazo[1,2-b]pyridazines has been investigated for broader anticancer applications.[5]
-
Anti-inflammatory and Other CNS Activities: The diverse pharmacological profile of pyridazine derivatives includes anti-inflammatory, anticonvulsant, and antidepressant activities.
Physicochemical Properties
While detailed experimental data for the parent acid is limited, the general properties can be inferred. The presence of the carboxylic acid group enhances its polarity and provides a handle for derivatization.
| Property | Value/Description |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Appearance | Expected to be a solid. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. The carboxylate salt should be soluble in aqueous solutions. |
| Reactivity | The carboxylic acid allows for standard amide coupling reactions. The chlorine at C-6 can be displaced via nucleophilic aromatic substitution, enabling further diversification.[6][7] |
Experimental Protocols
General Protocol for Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from this compound for structure-activity relationship (SAR) studies.
Objective: To generate a diverse set of amide derivatives to explore the chemical space around the C-3 position for improved biological activity and pharmacokinetic properties.
Workflow Diagram:
Caption: Workflow for parallel amide library synthesis.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[8][9]
-
Non-nucleophilic base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Ethyl acetate (EtOAc), water, brine
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In an array of reaction vials, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
-
In a separate set of vials, prepare solutions of the desired amines (1.1 eq) in the same solvent.
-
To the carboxylic acid solution, add HOBt (1.2 eq) and EDC (1.2 eq) or HATU (1.2 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the amine solutions to their respective reaction vials containing the activated acid.
-
Seal the vials and allow the reactions to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reactions by adding water.
-
Extract the product with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel or by preparative HPLC to yield the desired amides.
Protocol for Kinase Inhibition Assay (Example: Tyk2)
This protocol is adapted from methodologies used for evaluating imidazo[1,2-b]pyridazine derivatives as Tyk2 inhibitors.[2]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the synthesized compounds against a target kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide derivatives
-
Recombinant human Tyk2 (JH2 domain for pseudokinase assays, or full-length for kinase activity)
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., HTRF® KinEASE™-STK S3 kit from Cisbio)
-
Microplates (e.g., 384-well low volume)
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader)
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
In a 384-well microplate, add the assay buffer.
-
Add the recombinant Tyk2 enzyme and the peptide substrate to each well.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and proceed with detection according to the manufacturer's protocol (e.g., by adding the HTRF detection reagents).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Quantitative Data and SAR Insights
The following table summarizes biological data for representative imidazo[1,2-b]pyridazine derivatives, highlighting the impact of substitutions at the C-3 and C-6 positions.
| Compound ID | C-3 Substitution | C-6 Substitution | Target Kinase | IC₅₀ / GI₅₀ (nM) | Reference |
| Derivative 1 | -C(O)NH-cyclopropyl | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | Tyk2 JH2 | 0.8 | [2] |
| Derivative 2 | -C(O)NH-isopropyl | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | Tyk2 JH2 | 0.3 | [2] |
| Derivative 3 | 3-Bromo | 6-(trans-1,4-diaminocyclohexyl) | FLT3-ITD | 12 | [3] |
| Derivative 4 | 3-Cyclohexyl | 6-(trans-1,4-diaminocyclohexyl) | FLT3-ITD | 4 | [3] |
Structure-Activity Relationship (SAR) Insights:
-
C-3 Position: The amide group at the C-3 position is a key interaction point. Small, constrained alkyl groups like cyclopropyl and isopropyl on the amide nitrogen are well-tolerated and can lead to potent Tyk2 inhibition.[2]
-
C-6 Position: The chlorine atom at the C-6 position is a versatile handle for introducing larger, more complex substituents via nucleophilic aromatic substitution. This position is crucial for achieving selectivity and potency against specific kinases. For Tyk2, a substituted aminopyridone at C-6 was found to be optimal.[2] For FLT3, a diaminocyclohexyl moiety at C-6 provided nanomolar potency.[3]
Signaling Pathway Visualization
The following diagram illustrates a simplified JAK-STAT signaling pathway, which is modulated by Tyk2 inhibitors derived from the imidazo[1,2-b]pyridazine scaffold.
Caption: Simplified Tyk2-STAT signaling pathway and point of inhibition.
Conclusion
This compound represents a valuable starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic versatility of both the C-3 carboxylic acid and the C-6 chloro functionalities allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery programs.
References
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term use, such as during ongoing experiments, storage at room temperature in a tightly sealed container is acceptable.[1] The compound should be stored in a cool, dry, and well-ventilated area.[2][3]
Q2: What are the general handling precautions for this compound?
This compound should be handled in a well-ventilated area.[2][3] To avoid contact with skin and eyes, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Avoid the formation of dust and aerosols. In case of contact, wash the affected area thoroughly with water.
Q3: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents.[2] It is also advisable to avoid exposure to heat, sparks, and open flames.[2]
Q4: How can I assess the stability of this compound in my formulation?
Forced degradation studies are a crucial tool for evaluating the intrinsic stability of a compound.[4][5] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This information is vital for developing stable formulations and establishing appropriate storage conditions.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Possible Cause 1: pH of the solution
-
Troubleshooting Step: Imidazo[1,2-b]pyridazine derivatives can be susceptible to hydrolysis under acidic or basic conditions. Measure the pH of your solution.
-
Recommendation: Prepare fresh solutions and buffer them to a neutral pH if the experimental conditions allow. Conduct a pH stability study to determine the optimal pH range for your formulation.
Possible Cause 2: Exposure to Light
-
Troubleshooting Step: Photodegradation can occur upon exposure to UV or visible light.
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Conduct a photostability study to assess the compound's sensitivity to light.
Possible Cause 3: Presence of Oxidizing Agents
-
Troubleshooting Step: Contamination with oxidizing agents can lead to degradation.
-
Recommendation: Ensure all glassware is thoroughly cleaned and that none of the reagents used contain residual oxidizing agents. If necessary, purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
Issue 2: Inconsistent Assay Results for Stability Samples
Possible Cause 1: Non-validated Analytical Method
-
Troubleshooting Step: The analytical method may not be stability-indicating, meaning it cannot distinguish the intact compound from its degradation products.
-
Recommendation: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate all potential degradation products from the parent compound.
Possible Cause 2: Improper Sample Handling and Storage
-
Troubleshooting Step: Inconsistent handling of stability samples can lead to variable results.
-
Recommendation: Establish a strict protocol for sample handling, ensuring that all samples are stored under the same conditions and for the same duration before analysis. Centrifuge vials before opening to ensure maximum recovery of the product.[1]
Stability and Storage Data Summary
| Parameter | Recommended Condition | Reference |
| Long-Term Storage | -20°C | [1] |
| Short-Term Storage | Room Temperature | [1] |
| Atmosphere | Inert atmosphere for some derivatives | [6] |
| Protection | Protect from light and moisture | [2][3] |
| Incompatibilities | Strong oxidizing agents | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[4][5]
1. Acid and Base Hydrolysis:
- Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
2. Oxidative Degradation:
- Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate the solution at room temperature for a defined period.
- Withdraw aliquots at specified time points for analysis.
3. Thermal Degradation:
- Store the solid compound in a temperature-controlled oven (e.g., 70°C).
- At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.
4. Photostability:
- Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).
- Simultaneously, keep control samples in the dark.
- After a defined exposure period, analyze both the exposed and control samples.
Analysis:
-
All samples should be analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on a typical two-step synthetic route: the cyclization of 6-chloropyridazin-3-amine to form 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, followed by its hydrolysis to the desired carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification. | - Increase reaction time and monitor by TLC or LC-MS. - Optimize temperature; for the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone, refluxing in a solvent like 1,2-dimethoxyethane is common.[1] - Ensure starting materials are pure and dry. - Use column chromatography for purification to isolate the product from side products and unreacted starting materials.[1] |
| Presence of Multiple Spots on TLC/LC-MS after Cyclization | - Formation of regioisomers (less common with symmetric reagents). - Side reactions involving the chloro or amino groups. - Polymerization or decomposition products. | - Confirm the structure of the major product by NMR and mass spectrometry. - Optimize reaction conditions (e.g., lower temperature, different base) to minimize side reactions. - Purify the crude product carefully using column chromatography with a suitable eluent system (e.g., dichloromethane-ethyl acetate).[1] |
| Incomplete Hydrolysis of Nitrile to Carboxylic Acid | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. - Poor solubility of the nitrile starting material. | - Extend the reaction time and/or increase the temperature. Monitor reaction progress by TLC or LC-MS until the starting material is consumed. - Use a higher concentration of acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH). - Add a co-solvent to improve solubility. |
| Formation of Amide Intermediate during Hydrolysis | - Incomplete hydrolysis of the nitrile. The amide is a stable intermediate in both acidic and basic hydrolysis of nitriles. | - Prolong the reaction time and/or increase the temperature and/or the concentration of the acid or base to drive the reaction to completion. |
| Dechlorination of the Pyridazine Ring | - Harsh reaction conditions, particularly with certain nucleophiles or reducing agents. | - If dechlorination is observed during hydrolysis, consider using milder conditions (e.g., lower temperature, shorter reaction time). - Avoid strongly reducing conditions in any synthetic step. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the aqueous phase after hydrolysis. - Presence of persistent impurities. | - After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. - If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate) multiple times. - Recrystallization from an appropriate solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method involves a two-step process. The first step is the cyclocondensation of 6-chloropyridazin-3-amine with a suitable three-carbon synthon to form an intermediate, such as 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. The second step is the hydrolysis of the nitrile group to the carboxylic acid.
Q2: What are the key starting materials for this synthesis?
The primary starting material is 6-chloropyridazin-3-amine. For the cyclization step to form the 3-carbonitrile intermediate, a reagent like 2-chloro-3-oxopropanenitrile or a similar reactive species is required.
Q3: What are the most common side reactions to be aware of during the cyclization step?
The main concerns during the cyclization are incomplete reaction leading to residual starting materials and the formation of colored impurities, likely from polymerization or decomposition, especially if the reaction is overheated or run for an extended period. Careful monitoring by TLC or LC-MS is crucial.
Q4: What are the potential byproducts during the hydrolysis of the 3-carbonitrile intermediate?
The primary byproduct of incomplete hydrolysis is the corresponding amide, 6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide. Under harsh basic conditions, there is a risk of nucleophilic substitution of the 6-chloro group, leading to the formation of the 6-hydroxy derivative.
Q5: How can I purify the final product, this compound?
After hydrolysis, the reaction mixture is typically neutralized or acidified to the isoelectric point of the carboxylic acid to precipitate the product. The solid can then be collected by filtration and washed with cold water. If further purification is needed, recrystallization from a suitable solvent is recommended.
Experimental Protocols
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (Hypothetical Protocol)
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate or triethylamine (2-3 equivalents).
-
Add a solution of 2-chloro-3-oxopropanenitrile (1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Step 2: Hydrolysis to this compound (General Protocol)
-
Suspend 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (1 equivalent) in a mixture of a suitable acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material and any amide intermediate are consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent if necessary.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the likely synthetic pathway and highlights potential side reactions.
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Amide Coupling with 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the potential causes?
Several factors can contribute to poor outcomes in amide coupling reactions with this specific substrate. The electron-withdrawing nature of the imidazo[1,2-b]pyridazine ring system, further deactivated by the chloro-substituent, can reduce the nucleophilicity of the carboxylic acid, making activation more challenging. Common issues include:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the electron-deficient carboxylic acid.
-
Low Nucleophilicity of the Amine: If the amine coupling partner is also electron-deficient or sterically hindered, the reaction rate can be significantly reduced.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can lead to failed reactions or the formation of side products.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, hindering the reaction.
-
Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis or other side reactions, especially in the presence of moisture.
Q2: Which coupling reagents are recommended for this compound?
For electron-deficient heterocyclic carboxylic acids, more potent coupling reagents are often required. Consider the following options:
-
Uronium/Aminium-based Reagents: HATU, HBTU, and COMU are generally very effective for challenging amide couplings.[1] They rapidly generate the active ester and often lead to high yields with minimal side reactions.
-
Phosphonium-based Reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for this type of substrate.
-
Carbodiimide-based Reagents: While common, EDC and DCC may be less effective on their own for this deactivated system.[2][3] Their efficiency can be significantly improved by the addition of activating agents like HOBt or DMAP.[2]
Q3: What is the role of additives like HOBt and DMAP?
-
1-Hydroxybenzotriazole (HOBt): HOBt is often used as an additive with carbodiimide coupling reagents like EDC. It reacts with the initially formed O-acylisourea to generate an active ester, which is more reactive and less prone to side reactions, such as racemization in the case of chiral carboxylic acids.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. It can be used in catalytic amounts with other coupling reagents to accelerate the reaction. For sluggish couplings involving electron-deficient acids, using a stoichiometric amount of DMAP can sometimes be beneficial.[2]
Q4: Which bases and solvents are most suitable for this reaction?
-
Bases: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the coupling reagent or the activated carboxylic acid. Diisopropylethylamine (DIPEA) and triethylamine (Et3N) are commonly used.
-
Solvents: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is a very common and effective solvent for amide coupling reactions due to its excellent solvating properties. Other suitable solvents include dichloromethane (DCM) and acetonitrile. It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.
Q5: I am observing the formation of an unexpected side product. What could it be?
With uronium-based coupling reagents like HATU, a common side reaction is the formation of a guanidinium byproduct if the coupling reagent reacts directly with the amine.[1] To avoid this, it is recommended to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding amide coupling reactions with this compound.
References
- 1. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-Up Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. This key intermediate is crucial for the development of various pharmaceutical compounds. This guide addresses common issues encountered during laboratory and pilot-plant scale production.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of 3-amino-6-chloropyridazine with a suitable reagent to form the imidazo[1,2-b]pyridazine core, yielding the nitrile intermediate. The subsequent step is the hydrolysis of the nitrile to the final carboxylic acid product.
handling and safety precautions for 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a heterocyclic compound used in laboratory research, particularly in medicinal chemistry and drug development.[1] Its primary hazards, as identified in safety data sheets for similar compounds, include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
Q2: What are the proper storage conditions for this chemical?
For long-term storage, it is recommended to store this compound at -20°C.[5] For short-term storage, room temperature may be acceptable.[5] The container should be kept tightly closed in a dry, cool, and well-ventilated area.[3][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, the following PPE is recommended:
-
Eye Protection: Chemical goggles or safety glasses. A face shield may also be necessary.[2][3]
-
Skin and Body Protection: Wear suitable protective clothing.[2][3]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2][3]
Q4: What should I do in case of accidental exposure?
Immediate first aid is crucial in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2][3][6]
Q5: How should I dispose of waste containing this chemical?
Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.[6] Do not empty into drains.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Compound has changed color or appearance. | Improper storage (exposure to light, moisture, or incompatible materials). | Discard the compound following proper disposal procedures. Ensure future storage is in a tightly sealed container in a cool, dark, and dry place. |
| Difficulty dissolving the compound. | The compound has limited solubility in certain solvents. | The compound is noted to be soluble in aqueous ethanol.[5] For other solvents, consider gentle heating or sonication to aid dissolution. Always check for solvent compatibility. |
| Inconsistent experimental results. | Degradation of the compound due to improper handling or storage. | Use a fresh sample of the compound. For maximum recovery of the product, centrifuge the original vial before removing the cap.[5] Ensure all handling procedures minimize exposure to air and moisture. |
| Skin or respiratory irritation experienced during handling. | Inadequate ventilation or improper use of PPE. | Immediately move to a well-ventilated area. Review and improve handling procedures, ensuring work is conducted in a fume hood and appropriate PPE is worn at all times.[2][3] |
Experimental Protocols
Detailed experimental protocols are specific to the research being conducted. However, a general protocol for preparing a solution of this compound is as follows:
Protocol: Preparation of a Stock Solution
-
Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.
-
Weighing: Carefully weigh the desired amount of this compound powder in a clean, dry container. To ensure accuracy, especially with small quantities, centrifuge the vial before opening to collect all the powder at the bottom.[5]
-
Dissolution: Add the appropriate solvent (e.g., aqueous ethanol) to the powder.
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage: Store the resulting solution in a tightly sealed container at the recommended temperature, protected from light.
Visualizations
Caption: General workflow for safe chemical handling.
Caption: Decision tree for selecting appropriate PPE.
References
preventing degradation of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by three main factors:
-
pH: The stability of heterocyclic compounds and carboxylic acids is often highly dependent on the pH of the solution. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways such as hydrolysis.
-
Light: Exposure to light, particularly ultraviolet (UV) and visible light, can induce photodegradation. Heterocyclic aromatic compounds are known to be susceptible to photochemical reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: While specific stability data for this compound in various solutions is limited, based on general chemical principles for similar structures, the following storage conditions are recommended to minimize degradation:
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or below is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q3: In which solvents should I dissolve this compound for optimal stability?
A3: The choice of solvent can impact the stability of the compound. While it is reported to be soluble in aqueous ethanol, the long-term stability in various solvents has not been extensively documented. It is recommended to prepare solutions fresh whenever possible. If a stock solution is required, consider using anhydrous aprotic solvents if compatible with your experimental design, as they can mitigate hydrolysis. However, the compound's solubility in such solvents may be limited. For aqueous solutions, it is crucial to control the pH.
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of my this compound solution over time, even when stored at 4°C.
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | Store the solution in an amber vial or wrap it in aluminum foil. Minimize exposure to ambient light during handling. | Heterocyclic aromatic compounds can be susceptible to degradation upon exposure to UV and visible light. |
| Hydrolysis | Adjust the pH of the solution. Conduct a simple pH stability study (see Experimental Protocols) to determine the optimal pH range for your solution. | The carboxylic acid and imidazopyridazine core may be susceptible to pH-dependent hydrolysis. |
| Oxidation | Prepare solutions using degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). | Dissolved oxygen can lead to oxidative degradation of the molecule. |
Issue 2: I see the appearance of new peaks in my HPLC chromatogram after storing my solution for a few days.
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Degradation | Perform a forced degradation study (see Experimental Protocols) to identify the nature of the degradation products. This will help in understanding the degradation pathway. | The new peaks are likely degradation products. Understanding how they are formed (e.g., under acidic, basic, or oxidative conditions) will guide you in preventing their formation. |
| Microbial Contamination | If using an aqueous buffer, filter-sterilize the solution and store it at an appropriate temperature. Consider adding a preservative if compatible with your experiment. | Microbial growth can alter the chemical composition of the solution. |
Summary of Potential Degradation Factors and Preventative Measures
| Factor | Potential Effect on Compound | Recommended Preventative Measures |
| pH | Acid or base-catalyzed hydrolysis of the imidazopyridazine ring or decarboxylation. | Determine the optimal pH for stability through experimentation. Buffer the solution accordingly. |
| Light | Photodegradation of the aromatic heterocyclic ring system. | Store solutions in light-protecting containers (e.g., amber vials). Avoid exposure to direct sunlight or strong artificial light. |
| Temperature | Increased rate of all potential degradation reactions. | Store solutions at low temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles. |
| Oxygen | Oxidation of the molecule. | Use degassed solvents. Store solutions under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol is designed to provide a rapid assessment of the pH stability of this compound.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV).
-
Initial Analysis: Immediately after preparation, analyze an aliquot of each test solution using a validated stability-indicating HPLC method to determine the initial concentration (T=0).
-
Incubation: Store the remaining test solutions at a controlled temperature (e.g., room temperature or 40°C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH. Plot the percentage remaining versus time for each pH to identify the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
This study will help to identify potential degradation pathways and products.
-
Prepare Solutions: Prepare solutions of the compound in:
-
0.1 N HCl (Acidic condition)
-
0.1 N NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Deionized water (Neutral hydrolysis)
-
-
Incubation:
-
For hydrolytic and oxidative degradation, incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
For photolytic degradation, expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration. Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. The conditions under which significant degradation occurs will indicate the likely degradation pathways.
Visualizations
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the relentless pursuit of potent, selective, and drug-like candidates has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the imidazo[1,2-b]pyridazine core has emerged as a "privileged" scaffold, demonstrating remarkable versatility and potential across a range of kinase targets. This guide provides a comprehensive comparison of the 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid scaffold and its derivatives with other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core
The imidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases make it an attractive starting point for inhibitor design. A notable example of its success is the FDA-approved multi-targeted kinase inhibitor, Ponatinib, which features this core structure.
Derivatives of this compound have been synthesized and evaluated against a variety of kinases, demonstrating impressive potency and, in many cases, high selectivity. The chlorine atom at the 6-position and the carboxylic acid at the 3-position serve as key handles for synthetic modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.
Comparative Performance of Kinase Inhibitor Scaffolds
To provide a clear comparison, this section will focus on the performance of representative compounds from the imidazo[1,2-b]pyridazine class against other well-established kinase inhibitor scaffolds, such as pyrazolopyrimidines and quinazolines. The data presented here is a compilation from various studies to illustrate the relative strengths of each scaffold.
Kinase Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of exemplary compounds against a panel of kinases. Lower IC50 values indicate higher potency.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| Imidazo[1,2-b]pyridazine | Compound A (6-substituted analog) | Mps1 | 6.0 | Highly selective over 192 kinases[1] |
| Compound B (3,6-disubstituted analog) | DYRK1A | 50 | Selective for DYRKs and CLKs[2] | |
| Compound C (Tyk2 JH2 inhibitor) | Tyk2 JH2 | 0.015 - 0.035 (Ki) | >10,000-fold selectivity over 230 kinases[2] | |
| Pyrazolopyrimidine | Compound D | c-Src | < 0.5 | 1000-fold selectivity over ABL[3] |
| Compound E | c-Src / Abl | 3140 / 440 (Ki) | Dual inhibitor[4] | |
| Quinazoline | Compound F | EGFR | 1.12 - 15.4 | Potent EGFR inhibition |
| S1 | PI3K/mTOR | - | Dual inhibitor[5] |
Key Observations:
-
Imidazo[1,2-b]pyridazine derivatives have demonstrated exceptional potency, with IC50 values in the low nanomolar range for various kinases like Mps1 and Tyk2.[1][2] Notably, they often exhibit high selectivity, a crucial attribute for minimizing off-target effects.
-
Pyrazolopyrimidines are also a well-established class of kinase inhibitors, with some compounds showing sub-nanomolar potency and remarkable selectivity, as seen in the case of the SRC inhibitor.[3]
-
Quinazolines are a prominent scaffold in clinically approved kinase inhibitors, particularly targeting EGFR. They have a proven track record of potent inhibition.
Pharmacokinetic Properties
The "drug-likeness" of a kinase inhibitor is heavily dependent on its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). The table below presents a qualitative comparison of the general PK properties associated with each scaffold, based on available literature.
| Scaffold | General Pharmacokinetic Profile |
| Imidazo[1,2-b]pyridazine | Orally bioavailable derivatives have been developed.[1][2] Metabolic stability can be modulated through structural modifications.[2] Some derivatives have shown favorable in vivo efficacy in preclinical models.[6][7] |
| Pyrazolopyrimidine | In vitro ADME properties have been a focus of optimization, with some analogs showing good metabolic stability and permeability.[4][8] |
| Quinazoline | Generally exhibit good oral bioavailability and have been successfully developed into oral medications.[5][9][10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: Generalized kinase signaling pathway illustrating the point of intervention for kinase inhibitors.
Caption: A simplified workflow for the evaluation of kinase inhibitors, from biochemical to cell-based assays.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor performance. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase in assay buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP in assay buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to assess the dose-dependent inhibition.
-
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The available data suggests that derivatives of this scaffold can achieve high potency and selectivity, rivaling and in some cases exceeding that of other well-known kinase inhibitor classes such as pyrazolopyrimidines and quinazolines. The synthetic tractability of the imidazo[1,2-b]pyridazine core allows for extensive structure-activity relationship studies, paving the way for the optimization of both on-target activity and pharmacokinetic properties. As research in this area continues, it is anticipated that the imidazo[1,2-b]pyridazine scaffold will play an increasingly important role in the development of next-generation targeted therapies.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [mdpi.com]
- 5. Pharmacokinetics and tissue distribution study of two novel quinazoline PI3K/mTOR dual-inhibitors, potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Imidazo[1,2-b]pyridazine Derivatives' Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the performance of various imidazo[1,2-b]pyridazine derivatives against several key biological targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.
Data Presentation: Quantitative Activity of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro activities of notable imidazo[1,2-b]pyridazine derivatives against various biological targets. This quantitative data allows for a direct comparison of the potency of these compounds.
| Target | Derivative | Activity (IC50/Ki) | Cell Line/Assay Condition | Reference |
| Kinase Inhibitors | ||||
| DYRK1A | Compound 17 | Potent cellular inhibitor | Cellular assays | [1] |
| Compound 29 | Improved kinase selectivity | X-ray crystallography-guided design | [1] | |
| Mps1 (TTK) | 27f | IC50 = 0.70 nM (cellular Mps1) | A549 cells | [2][3][4] |
| IC50 = 6.0 nM | A549 cells | [2][3][4] | ||
| Tyk2 JH2 | Compound 6 | Highly potent and selective | Rat pharmacodynamics model | [5][6][7] |
| BTK | TM471-1 (Compound 22) | IC50 = 1.3 nM | HTRF assay | [8][9] |
| c-Met | Compound 26 (imidazo[1,2-a]pyridine) | IC50 = 1.9 nM | Enzyme activity assay | [10] |
| VEGFR2 | Compound 26 (imidazo[1,2-a]pyridine) | IC50 = 2.2 nM | Enzyme activity assay | [10] |
| mTOR | A17 | IC50 = 0.067 µM | mTOR inhibitory assay | [11] |
| A18 | IC50 = 0.062 µM | mTOR inhibitory assay | [11] | |
| ALKWT | O-10 | IC50 = 2.6 nM | Enzymatic inhibitory activity | [12] |
| ALKG1202R | O-10 | IC50 = 6.4 nM | Enzymatic inhibitory activity | [12] |
| ALKL1196M/G1202R | O-10 | IC50 = 23 nM | Enzymatic inhibitory activity | [12] |
| IKKβ | Lead Compound 26 | IC50 = 55 nM | Enzymatic activity of TAK1 | [13] |
| β-Amyloid Plaque Ligands | ||||
| Compound 4 | Ki = 11.0 nM | In vitro binding to synthetic Aβ1-40 aggregates | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Kinase Inhibition Assays
General Radiometric Kinase Assay Protocol (for DYRK1A, Mps1, etc.)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the recombinant kinase enzyme, and a specific substrate peptide (e.g., Woodtide for DYRK1A).
-
Inhibitor Addition: Add serial dilutions of the test imidazo[1,2-b]pyridazine derivatives or a vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay (for BTK, ALK, mTOR, IKKβ)
-
Reagent Preparation: Dilute the kinase, substrate, ATP, and test inhibitors in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 1 µl of the test inhibitor or vehicle control (e.g., 5% DMSO).
-
Enzyme and Substrate Addition: Add 2 µl of the diluted kinase enzyme and 2 µl of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.
Cell-Based Assays
Sulforhodamine B (SRB) Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with tap water to remove the TCA.
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.[2]
TNF-α Release Assay in THP-1 Cells
-
Cell Culture: Plate THP-1 cells at a density of 4.8 × 10⁴ cells/well in a 96-well plate.
-
Compound and Stimulant Addition: Add the test compounds at various concentrations, followed by lipopolysaccharide (LPS) at a final concentration of 1 µg/ml to induce TNF-α production.
-
Incubation: Incubate the cells for 17 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of human TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[15]
β-Amyloid Binding Assay
In Vitro Competition Binding Assay with Synthetic Aβ Aggregates
-
Aβ Aggregate Preparation: Prepare synthetic Aβ₁₋₄₀ aggregates according to established protocols.
-
Binding Reaction: In a suitable buffer, incubate the Aβ aggregates with a radiolabeled ligand (e.g., [³H]BTA-1) in the presence of various concentrations of the imidazo[1,2-b]pyridazine test compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the Aβ-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Kᵢ values of the test compounds by analyzing the competition binding data using appropriate software.[14]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activities of imidazo[1,2-b]pyridazine derivatives.
Caption: Key signaling events regulated by DYRK1A phosphorylation.
Caption: Mps1 kinase cascade in spindle assembly checkpoint signaling.
Caption: Allosteric inhibition of Tyk2 via the JH2 pseudokinase domain.
References
- 1. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta-amyloid pathway | Abcam [abcam.com]
- 6. rupress.org [rupress.org]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 11. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 12. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Validating the Biological Target of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies for the identification and validation of the biological target of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. Given that the specific target of this molecule is not publicly established, this document focuses on a strategic workflow, comparing robust biochemical and cellular approaches to elucidate its mechanism of action.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibitors.[1][2][3] Derivatives have been developed as inhibitors of Tyk2, Mps1, and other kinases, making the protein kinome a logical starting point for target identification efforts.[4][5] This guide will compare broad screening approaches with specific target engagement assays, providing detailed protocols and data interpretation frameworks.
Overall Target Validation Workflow
A robust target validation strategy combines hypothesis-generating experiments with orthogonal, hypothesis-confirming methods. The workflow begins with broad, unbiased screening to identify potential targets, followed by assays to confirm direct binding in a cellular context, and finally, functional assays to link target engagement with a cellular phenotype.
Comparison of Key Target Validation Methodologies
We compare three powerful, complementary techniques for target identification and validation: Kinome Screening, Affinity Chromatography-Mass Spectrometry, and the Cellular Thermal Shift Assay (CETSA).
| Methodology | Primary Objective | Principle | Throughput | Key Data Output | Pros | Cons |
| Kinome Screening | Identify potential kinase targets from a large panel. | Measures compound's ability to inhibit the activity of hundreds of purified kinases in a biochemical assay. | High | Percent inhibition (% inh), IC50, Kd values. | - Broad coverage of a key target class.- Highly quantitative.- Commercially available.[6][7] | - In vitro; may not reflect cellular activity.- Can miss non-kinase targets.- ATP-competitive bias. |
| Affinity Chromatography | Unbiased identification of binding proteins from a cell lysate. | Compound is immobilized on a solid support to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[8] | Low | List of putative binding proteins, spectral counts. | - Unbiased; no prior hypothesis needed.- Identifies direct binding partners.- Can be performed with cell or tissue lysates. | - Technically challenging.- Requires chemical modification of the compound.- Prone to identifying non-specific binders. |
| CETSA | Confirm direct target engagement in a cellular environment. | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[9][10] | Medium | Thermal melt curves, Isothermal dose-response curves (ITDRF). | - Confirms target binding in a physiological context.- No compound modification needed.- Can assess cellular permeability and metabolism effects.[10] | - Requires a specific antibody for each target.- Lower throughput than biochemical screens.- Membrane proteins can be challenging. |
Method 1: Broad Kinome Screening
This approach provides a comprehensive profile of a compound's activity across the human kinome, making it an excellent first step to identify potential kinase targets and assess selectivity.[11]
Experimental Workflow: Kinome Screening
Detailed Experimental Protocol (Adapted from Radiometric Assay)
-
Compound Plating: Serially dilute the test compound (this compound) in assay buffer. Dispense 5 µL of the diluted compound into wells of a 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: To each well, add 10 µL of the specific kinase/substrate mixture. The reaction is initiated by adding 10 µL of a solution containing ATP and [γ-³³P]ATP. The final ATP concentration is often set near the Km for each kinase.[12]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the amount of incorporated ³³P on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition relative to the DMSO control. For compounds showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value.
Data Presentation: Kinome Screening Results
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Alternative Inhibitor | Alternative IC50 (nM) |
| Mps1 | 98% | 8.5 | Mps1-IN-1 | 2.4 |
| CLK1 | 92% | 45 | TG-003 | 20 |
| DYRK1A | 85% | 78 | Harmine | 33 |
| CDK2 | 15% | >10,000 | Roscovitine | 450 |
| SRC | 8% | >10,000 | Dasatinib | 0.8 |
| Data are hypothetical for illustrative purposes. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a compound binds to its intended target within the complex environment of a living cell.[10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[13]
Experimental Workflow: CETSA
Detailed Experimental Protocol (CETSA Melt Curve)
-
Cell Treatment: Culture an appropriate cell line (e.g., HeLa) to 70-80% confluency. Treat the cells with the test compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.[9]
-
Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling to 4°C.[9]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and determine the amount of soluble target protein remaining at each temperature using Western Blotting with a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the compound-treated and DMSO-treated samples to generate a "melt curve." A shift in the curve indicates thermal stabilization.
Data Presentation: CETSA Results
| Treatment | Temperature (°C) | Relative Soluble Protein (%) | Alternative Compound | Relative Soluble Protein (%) |
| DMSO | 40 | 100 | Mps1-IN-1 | 100 |
| DMSO | 46 | 95 | Mps1-IN-1 | 98 |
| DMSO | 52 | 50 (Tagg) | Mps1-IN-1 | 95 |
| DMSO | 58 | 15 | Mps1-IN-1 | 80 |
| DMSO | 64 | 5 | Mps1-IN-1 | 50 (Tagg) |
| Test Compound | 40 | 100 | ||
| Test Compound | 46 | 100 | ||
| Test Compound | 52 | 98 | ||
| Test Compound | 58 | 50 (Tagg) | ||
| Test Compound | 64 | 25 | ||
| Data are hypothetical for illustrative purposes. Tagg = Aggregation Temperature. |
Contextual Signaling Pathway: Mps1 Kinase
To understand the functional consequence of target engagement, it is crucial to consider the protein's role in cellular signaling. Mps1 is a key kinase in the Spindle Assembly Checkpoint (SAC), a critical cell cycle regulatory mechanism. Inhibition of Mps1 leads to premature exit from mitosis and aneuploidy, making it an attractive target in oncology.[5]
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted, evidence-based approach. No single experiment is sufficient.
-
Kinome screening is an invaluable and efficient first step for hypothesis generation, rapidly identifying potential kinase targets and providing an early assessment of selectivity.
-
Affinity chromatography offers an unbiased alternative if no hits are found in kinase screens or if an off-target effect is suspected.
-
CETSA is an indispensable method for confirming that the compound engages the hypothesized target in a more physiologically relevant cellular context.
By integrating these complementary methodologies, researchers can build a compelling case for a specific biological target, paving the way for further mechanistic studies and drug development efforts. This structured approach mitigates the risks of pursuing irrelevant targets and increases the probability of success in translating a bioactive small molecule into a valuable research tool or therapeutic candidate.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assayquant.com [assayquant.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Cross-Reactivity Profile for 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
A comprehensive search of publicly available scientific literature and databases has revealed no specific cross-reactivity data for the compound 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. This chemical is primarily documented as a heterocyclic building block, a foundational chemical intermediate used in the synthesis of more complex molecules for pharmaceutical and research purposes.[1][2][3]
While the imidazo[1,2-b]pyridazine scaffold is a core component of various biologically active compounds, including kinase inhibitors, the specific cross-reactivity profile of the parent molecule, this compound, has not been characterized in the public domain.[4][5] Its primary role appears to be as a starting material in the development of other novel compounds.[6][7]
For instance, derivatives of the imidazo[1,2-b]pyridazine core have been investigated for their potential as:
-
Tyk2 JH2 Inhibitors: A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[6]
-
Antikinetoplastid Agents: Modified 3-nitroimidazo[1,2-b]pyridazines have been explored for their activity against certain parasites.[7]
-
Calcium Channel Blockers: A related compound, 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2), has been shown to block Cav3.1 T-type calcium channels.[8]
-
Anti-Cancer Agents: The isomeric compound, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, is noted as an intermediate in the synthesis of potential anti-cancer agents.[9]
The lack of a specific cross-reactivity profile for this compound itself means that a direct comparison guide with other alternatives, including quantitative data and detailed experimental protocols, cannot be constructed at this time. The available information focuses on its synthesis and its utility in creating a diverse range of other molecules with potential therapeutic applications. Researchers interested in the biological activity of this specific compound would need to conduct initial screening and profiling studies.
References
- 1. CAS 1208084-53-0: 6-Chloroimidazo[1,2-b]pyridazine-3-carbo… [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 1208084-53-0|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 8. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
Confirming the Structure of Novel 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of successful research. This guide provides a comparative overview of the key analytical techniques and experimental data used to elucidate and confirm the structure of novel 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives and their analogs.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The synthesis of new derivatives, such as those based on this compound, requires rigorous structural verification to ensure the desired molecule has been obtained and to enable the establishment of clear structure-activity relationships (SAR). This guide outlines the standard workflow for structural confirmation, details the key experimental protocols, and presents comparative spectroscopic data for a series of related compounds.
Experimental Workflow for Structural Confirmation
The process of synthesizing and confirming the structure of a novel this compound derivative follows a logical progression from synthesis to comprehensive spectroscopic and, ideally, crystallographic analysis.
References
A Comparative Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives and Standard-of-Care Drugs for Idiopathic Pulmonary Fibrosis
For Immediate Release
[City, State] – [Date] – A novel imidazo[1,2-b]pyridazine derivative, designated as compound 11, has demonstrated significant potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] This guide provides a comparative analysis of the preclinical efficacy of this emerging therapeutic candidate against the current standard-of-care IPF drugs, Pirfenidone and Nintedanib.
IPF is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[3] While Pirfenidone and Nintedanib are approved treatments that can slow the rate of lung function decline, they do not halt or reverse the fibrotic process, underscoring the urgent need for more effective therapies.[3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical driver of fibrotic progression, making it a promising target for novel anti-fibrotic agents.[1][6]
Efficacy Comparison: Compound 11 vs. Nintedanib and Pirfenidone
The following tables summarize the available preclinical data for compound 11, Nintedanib, and Pirfenidone, offering a quantitative comparison of their anti-fibrotic efficacy.
Table 1: In Vitro Efficacy Against Fibroblast Proliferation
| Compound | Cell Line | Assay | IC50 (µM) | Citation(s) |
| Compound 11 | Pulmonary Fibroblasts | Antiproliferative | 0.090 - 0.380 | [2] |
| Nintedanib | IPF Fibroblasts | Proliferation | ~1 | [7] |
| Pirfenidone | IPF Fibroblasts | Proliferation | ~1000 (1 mM) | [7] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Compound | Dosage | Key Findings | Citation(s) |
| Compound 11 | 15 mg/kg | Reduced Ashcroft scores, hydroxyproline content, and collagen deposition. | [2] |
| Nintedanib | 30-100 mg/kg | Attenuated lung fibrosis. | [8] |
| Pirfenidone | 100-400 mg/kg | Reduced lung fibrosis and inflammation. | [9] |
Mechanism of Action
Compound 11 exerts its anti-fibrotic effects by dually inhibiting PI3Kα and mTOR. It demonstrated potent inhibition of PI3Kα (94.9% at 1 nM) and mTOR (42.99% at 1 nM).[1][2]
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[8][10][11] These growth factors are involved in fibroblast proliferation, migration, and differentiation.
Pirfenidone has a less well-defined mechanism of action but is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[12][13][14] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[12][14]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway for compound 11 and a typical experimental workflow for evaluating anti-fibrotic agents.
Caption: PI3K/AKT/mTOR Signaling Pathway Targeted by Compound 11.
Caption: Preclinical Evaluation Workflow for Anti-fibrotic Compounds.
Experimental Protocols
In Vitro Antiproliferative Assay
Human lung fibroblasts (HLF) are seeded in 96-well plates and cultured for 24 hours. The cells are then treated with varying concentrations of the test compounds (Compound 11, Nintedanib, or Pirfenidone) for 72 hours. Cell proliferation is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, where the absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7][15]
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung fibrosis.[16] Control animals receive saline. Several days post-bleomycin administration, mice are treated daily with the test compounds or vehicle via oral gavage. After a specified treatment period (e.g., 14-28 days), the mice are euthanized, and the lungs are harvested for analysis. The extent of fibrosis is evaluated histologically using the Ashcroft scoring system and biochemically by measuring the hydroxyproline content, a major component of collagen.[9][17][18][19]
Conclusion
The imidazo[1,2-b]pyridazine derivative, compound 11, demonstrates promising preclinical anti-fibrotic activity, with potent in vitro inhibition of fibroblast proliferation and significant efficacy in a mouse model of pulmonary fibrosis.[2] Its targeted mechanism of action as a dual PI3K/mTOR inhibitor presents a novel approach to treating IPF. While direct comparative clinical data is not yet available, the preclinical evidence suggests that compound 11 warrants further investigation as a potential therapeutic agent for idiopathic pulmonary fibrosis. Further studies, including head-to-head comparisons with Pirfenidone and Nintedanib in advanced preclinical models and eventually in clinical trials, will be crucial to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 4. Efficacy and adverse events of pirfenidone in treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Nintedanib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 13. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile core in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2][3][4] These compounds have shown promise in oncology, inflammation, and autoimmune diseases.[2][3][4] This guide will focus on the in vivo validation of imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKβ, Tyk2, ALK, and PI3K/mTOR.
Comparative In Vivo Activity of Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes the in vivo data for representative imidazo[1,2-b]pyridazine derivatives from published studies. This data provides a benchmark for evaluating the potential of novel analogs such as 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
| Compound Class | Target | In Vivo Model | Key Findings | Reference |
| Imidazo[1,2-b]pyridazines | IKKβ | Inhibition of TNFα production in mice | Improved compounds demonstrated inhibitory activity of TNFα production in mice. | [1] |
| 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino Imidazo[1,2-b]pyridazine | Tyk2 JH2 | Rat Adjuvant Arthritis (AA) model | Compound 6 was fully efficacious at a low dose (5 mg/kg, bid). | [2] |
| Imidazo[1,2-b]pyridazine macrocyclic derivatives | ALK | Pharmacokinetic studies in SD rats | Compound O-10 was identified as an effective ALK inhibitor with favorable pharmacokinetic properties. | [3] |
| Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines | PI3K/mTOR | In vivo anticancer activity evaluation | Compound 42 exhibited excellent dual PI3Kα/mTOR inhibitory activity. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
assessing the selectivity of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid based inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. A critical attribute for the successful clinical development of any kinase inhibitor is its selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the selectivity of prominent inhibitors based on the imidazo[1,2-b]pyridazine core, with a focus on experimental data and methodologies.
Overview of Selected Imidazo[1,2-b]pyridazine-Based Inhibitors
For this analysis, we will focus on a well-characterized inhibitor, Crizotinib, which, while technically a substituted pyridine, shares a similar bicyclic aromatic core concept and has extensive publicly available selectivity data, making it an excellent case study. We will compare its selectivity profile with other inhibitors targeting similar pathways. Crizotinib is a potent inhibitor of ALK, ROS1, and MET kinases, which are crucial drivers in various cancers.
Quantitative Selectivity Analysis
The selectivity of kinase inhibitors is often assessed by screening them against a large panel of kinases. The results are typically reported as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a percentage of inhibition at a fixed concentration.
Table 1: Kinase Inhibition Profile of Crizotinib
| Kinase Target | IC50 (nM) | Primary Cellular Target(s) |
| ALK | 24 | Non-small cell lung cancer |
| ROS1 | 1.7 | Non-small cell lung cancer |
| MET | 8 | Various solid tumors |
| RON | 15 | Inflammatory diseases, cancer |
| AXL | 22 | Drug resistance, metastasis |
| TYRO3 | 33 | Immune regulation, cancer |
| MER | 57 | Immune regulation, cancer |
Data presented is a compilation from various publicly available sources and publications.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a range of biochemical and cellular assays. Below are the methodologies for key experiments used to generate the data in this guide.
3.1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Procedure:
-
The kinase, a fluorescently labeled substrate peptide, and the inhibitor (at various concentrations) are combined in a buffer solution in a microplate well.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
A detection reagent is added to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.
-
The signal is read using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
3.2. Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.
-
Principle: The viability of cells is measured after a period of incubation with the inhibitor. A reduction in cell viability indicates that the inhibitor is effectively blocking the target kinase's function within the cell.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The inhibitor is added to the wells at a range of concentrations.
-
The plates are incubated for a set period (e.g., 72 hours).
-
A viability reagent (such as resazurin or a tetrazolium salt) is added to each well.
-
The plates are incubated further to allow for color development.
-
The absorbance or fluorescence is measured using a plate reader.
-
The concentration of inhibitor that causes a 50% reduction in cell growth (GI50) is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental workflow for assessing inhibitor selectivity are provided below.
Caption: Crizotinib inhibits receptor tyrosine kinases like ALK, MET, and ROS1.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
The selectivity of imidazo[1,2-b]pyridazine-based inhibitors is a cornerstone of their therapeutic potential. A thorough evaluation using both biochemical and cellular assays is imperative to understand their on- and off-target effects. The data presented for Crizotinib, a compound with a related structural motif, highlights its potent and relatively selective inhibition of ALK, ROS1, and MET kinases. The methodologies described provide a framework for the consistent and reliable assessment of novel inhibitors derived from the 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid scaffold and other related chemical series. This systematic approach to characterizing selectivity is essential for advancing the most promising candidates into further preclinical and clinical development.
Safety Operating Guide
Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
Therefore, the following minimum PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Body Protection | A laboratory coat. Wear suitable protective clothing to prevent skin exposure.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is likely, a respirator may be necessary.[1] |
2. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.
-
Containment: For solid spills, carefully sweep or shovel the material into a designated, labeled hazardous waste container, minimizing dust generation.[1] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
3. Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.[2][6] Adherence to local, state, and federal regulations is paramount.[4][7]
Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure proper disposal.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (unused compound, contaminated consumables) | Securely sealed, compatible plastic or glass container.[8] | "Hazardous Waste," "this compound," and other required hazard pictograms. |
| Liquid Waste (solutions containing the compound) | Tightly sealed, compatible glass container.[6] Avoid metal containers for acidic waste.[6] | "Hazardous Waste," "Aqueous Acidic Organic Waste," list of contents including the compound and solvents. |
| Sharps Waste (contaminated needles, etc.) | Puncture-resistant sharps container. | "Hazardous Sharps Waste," and a list of chemical contaminants. |
Disposal Workflow
The following diagram outlines the logical workflow for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Segregation at Source: As waste is generated, immediately segregate it into the appropriate waste streams (solid, liquid, sharps).[6]
-
Containerization: Place waste into the correct, clearly labeled containers. Ensure containers are kept closed when not in use.[8][9]
-
Neutralization of Bulk Acidic Solutions (Optional and with Caution): For purely aqueous solutions of the acid without other hazardous components, neutralization may be an option prior to collection.[10] However, given that most organic acids remain toxic after neutralization, this is generally not recommended.[5][10] If neutralization is deemed necessary, it should be performed with extreme caution, slowly adding a base (e.g., sodium bicarbonate) to a diluted solution with stirring and cooling. The neutralized solution should still be collected as hazardous liquid waste.[11]
-
Temporary Storage: Store the sealed waste containers in a designated and inspected satellite accumulation area.[10] This area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][9]
-
Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][4]
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. orgsyn.org [orgsyn.org]
- 8. ptb.de [ptb.de]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
